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TH34

Cat. No.: B611328
M. Wt: 256.30 g/mol
InChI Key: PZBARTUEWCQNSN-UHFFFAOYSA-N
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Description

TH34 is a novel, potent, and selective inhibitor of histone deacetylases (HDACs) 6, 8, and 10, with pronounced selectivity over HDACs 1, 2, and 3 . In NanoBRET assays, this compound exhibits strong binding activity with low-micromolar IC50 values (HDAC6: 4.6 µM, HDAC8: 1.9 µM, HDAC10: 7.7 µM) . This selective profile makes it a valuable research tool for investigating the distinct roles of these HDAC isoforms. The compound has significant research value in neuroblastoma therapy development. High levels of HDAC8 and HDAC10 expression are associated with poor outcomes in neuroblastoma, the most frequent extracranial solid tumor in children . This compound induces in vitro neuroblast maturation and, in concert with retinoic acid, inhibits in vivo neuroblastoma xenograft growth . Its mechanism of action involves disrupting lysosomal homeostasis, leading to the accumulation of chemotherapeutics, causing DNA double-strand breaks, G2/M cell cycle arrest, mitotic aberrations, and ultimately, caspase-dependent programmed cell death in neuroblastoma cells . Furthermore, prolonged treatment triggers neuronal differentiation, marked by the development of neurite-like outgrowths . This compound is well-tolerated by non-transformed human skin fibroblasts at concentrations up to 25 µM and shows a strong synergistic effect with retinoic acid in inhibiting colony growth . The compound has a molecular formula of C15H16N2O2 and a molecular weight of 256.30 g/mol . It appears as a white to off-white solid powder and is readily soluble in DMSO . This product is intended for research purposes only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O2 B611328 TH34

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzylamino)-N-hydroxy-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-7-8-13(15(18)17-19)9-14(11)16-10-12-5-3-2-4-6-12/h2-9,16,19H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBARTUEWCQNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NO)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to TH34: A Selective HDAC6/8/10 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH34, chemically identified as 3-(N-benzylamino)-4-methylbenzhydroxamic acid, is a novel small molecule inhibitor targeting histone deacetylases (HDACs) 6, 8, and 10. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key biological data related to this compound. It is intended to serve as a resource for researchers in oncology, neurobiology, and drug development, offering detailed experimental protocols and a visualization of its apoptotic signaling pathway.

Chemical Structure and Identifiers

This compound is a hydroxamic acid derivative with a molecular structure designed for selective inhibition of specific HDAC isoforms.

Chemical Name: 3-(N-benzylamino)-4-methylbenzhydroxamic acid

CAS Number: 2196203-96-8

Chemical Structure:

SMILES String: Cc1ccc(cc1C(=O)NO)NCc2ccccc2

InChI Key: InChI=1S/C15H16N2O2/c1-11-8-12(15(18)17-19)6-7-14(11)16-9-13-4-2-3-5-10-13/h2-8,16,19H,9H2,1H3,(H,17,18)

Mechanism of Action

This compound exerts its biological effects primarily through the selective inhibition of HDAC6, HDAC8, and HDAC10. HDACs are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins, playing a crucial role in the regulation of gene expression and other cellular processes. By inhibiting these specific HDAC isoforms, this compound leads to the hyperacetylation of their respective protein substrates.

In the context of neuroblastoma, a pediatric cancer of the sympathetic nervous system, this compound has been shown to induce caspase-dependent programmed cell death (apoptosis), cause cell cycle arrest, and trigger DNA damage in cancer cells. This multi-faceted mechanism of action makes it a promising candidate for further investigation as a therapeutic agent.

Quantitative Data

The inhibitory activity of this compound against various HDAC isoforms has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) highlight its selectivity for HDAC6, HDAC8, and HDAC10 over other isoforms.

TargetIC50 (µM)
HDAC64.6
HDAC81.9
HDAC107.7

Experimental Protocols

HDAC Inhibition Assay (NanoBRET™ Assay)

This protocol outlines a method for determining the inhibitory activity of this compound against HDAC6, HDAC8, and HDAC10 using a NanoBRET™ target engagement assay.

Materials:

  • HEK293T cells

  • HDAC6, HDAC8, or HDAC10 NanoLuc® fusion vector

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM™ I Reduced Serum Medium

  • White, 96-well assay plates

  • This compound compound

Procedure:

  • Cell Transfection: Co-transfect HEK293T cells with the respective HDAC-NanoLuc® fusion vector and a carrier DNA. Plate the transfected cells in 96-well plates and incubate for 24 hours.

  • Tracer and Compound Addition: Prepare a series of dilutions of the this compound compound in Opti-MEM™. Add the NanoBRET™ Tracer to each dilution.

  • Assay Initiation: Add the this compound/tracer mix to the wells containing the transfected cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition: Measure the BRET signal (ratio of NanoLuc® emission to tracer fluorescence) using a luminometer equipped with appropriate filters.

  • Data Analysis: Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caspase-Dependent Apoptosis Assay

This protocol describes a method to assess the induction of caspase-dependent apoptosis in neuroblastoma cells following treatment with this compound.

Materials:

  • Neuroblastoma cell line (e.g., SK-N-BE(2))

  • Cell culture medium and supplements

  • This compound compound

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed neuroblastoma cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, with or without the pan-caspase inhibitor Z-VAD-FMK, for a specified period (e.g., 48-72 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in the binding buffer provided with the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. A significant reduction in apoptosis in the presence of the pan-caspase inhibitor confirms the caspase-dependent nature of the cell death induced by this compound.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in neuroblastoma cells. This compound-mediated inhibition of HDAC6/8/10 leads to DNA damage, which subsequently activates the intrinsic apoptotic pathway, culminating in the activation of effector caspases and cell death.

TH34_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Neuroblastoma Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HDACs HDAC6/8/10 This compound->HDACs Inhibition DNA_Damage DNA Damage HDACs->DNA_Damage leads to DNA DNA p53 p53 Activation DNA_Damage->p53 Bax Bax Activation p53->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Mitochondrial Pathway Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic signaling pathway.

Unveiling the Mechanism of Action of TH34: A Selective HDAC6/8/10 Inhibitor for Neuroblastoma Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroblastoma, the most prevalent extracranial solid tumor in childhood, presents a significant therapeutic challenge, particularly in high-risk cases. Elevated expression of histone deacetylases (HDACs) 8 and 10 has been identified as a marker for exceptionally poor outcomes in this disease. This has spurred the development of targeted therapies aimed at inhibiting these epigenetic regulators. TH34, chemically known as 3-(N-benzylamino)-4-methylbenzhydroxamic acid, has emerged as a novel small-molecule inhibitor with a unique selectivity profile, targeting HDAC6, HDAC8, and HDAC10. This technical guide provides an in-depth overview of the discovery of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols, and a visual representation of the involved signaling pathways.

Core Mechanism of Action: Selective Inhibition of HDAC6, HDAC8, and HDAC10

This compound was identified through a computer-based screening of an in-house library of hydroxamic acids.[1] It is the first described HDAC inhibitor that demonstrates pronounced selectivity for HDACs 6, 8, and 10 over the class I HDACs 1, 2, and 3.[1] The inhibition of these specific HDACs by this compound leads to a cascade of downstream cellular events, ultimately resulting in the death of neuroblastoma cells.

The primary mechanism of this compound involves the direct binding to the active sites of HDAC6, HDAC8, and HDAC10, preventing them from deacetylating their histone and non-histone protein substrates. This leads to an accumulation of acetylated proteins, which in turn alters gene expression and cellular processes, culminating in anti-tumor effects.

Quantitative Data

The inhibitory activity and selectivity of this compound against its target HDACs have been quantified using a NanoBRET target engagement assay. The half-maximal inhibitory concentrations (IC50) in cellular assays are summarized in the table below.

TargetIC50 (µM)Selectivity Note
HDAC64.6Low-micromolar inhibition
HDAC81.9Most potently inhibited target
HDAC107.7Low-micromolar inhibition
HDAC2>50No substantial affinity

Cellular Consequences of this compound-Mediated HDAC Inhibition

Treatment of high-grade neuroblastoma cell lines with this compound triggers a multi-faceted anti-cancer response, characterized by the induction of programmed cell death, cell cycle arrest, DNA damage, and neuronal differentiation.

Induction of Caspase-Dependent Apoptosis

This compound induces programmed cell death in a dose-dependent manner in several human neuroblastoma cell lines.[1] This cell death is primarily mediated through the intrinsic apoptotic pathway, as evidenced by the activation of effector caspases.[1] Co-incubation with the pan-caspase inhibitor Z-VAD-FMK can rescue the cell death phenotype, confirming the caspase-dependent nature of this process.[1]

DNA Damage and Mitotic Aberrations

A key effect of HDAC6/8/10 inhibition by this compound is the induction of DNA double-strand breaks.[1] This is observed through a marked increase in γH2AX foci within the first 24 hours of treatment.[1] This accumulation of DNA damage is independent of caspase activation.[1] The compromised DNA integrity leads to mitotic aberrations and ultimately contributes to cell death.[1]

Cell Cycle Arrest

This compound treatment leads to a significant arrest of neuroblastoma cells in the G2/M phase of the cell cycle.[1] This is accompanied by an increase in the subG1 cell population, indicative of apoptotic cells.[1]

Neuronal Differentiation

Interestingly, sustained treatment with this compound promotes neuronal differentiation in neuroblastoma cells. This is characterized by the formation of neurite-like outgrowths and elevated levels of neuronal differentiation markers.[1]

Synergy with Retinoic Acid

This compound exhibits a powerful synergistic effect when combined with retinoic acid, a drug used in neuroblastoma therapy. The combination of this compound and retinoic acid at 10 µM each results in a combination index (CI) of less than 0.1, indicating strong synergy in inhibiting colony growth.[1]

Signaling Pathway

The mechanism of action of this compound can be visualized as a signaling cascade initiated by the inhibition of specific HDACs, leading to various cellular outcomes.

TH34_Mechanism_of_Action cluster_targets Molecular Targets cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits HDAC8 HDAC8 This compound->HDAC8 Inhibits HDAC10 HDAC10 This compound->HDAC10 Inhibits Acetylation Increased Protein Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Apoptosis Caspase-Dependent Apoptosis Gene_Expression->Apoptosis DNA_Damage DNA Double-Strand Breaks (γH2AX foci) Gene_Expression->DNA_Damage Cell_Cycle_Arrest G2/M Phase Arrest Gene_Expression->Cell_Cycle_Arrest Differentiation Neuronal Differentiation Gene_Expression->Differentiation

Caption: Signaling pathway of this compound action.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery of this compound's mechanism of action.

Experimental Workflow Overview

Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture Neuroblastoma Cell Culture TH34_Treatment This compound Treatment Cell_Culture->TH34_Treatment Target_Engagement Target Engagement (NanoBRET) TH34_Treatment->Target_Engagement Cell_Viability Cell Viability (CellTiter-Glo) TH34_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (SubG1, Caspase) TH34_Treatment->Apoptosis_Assay DNA_Damage_Assay DNA Damage Assay (γH2AX Staining) TH34_Treatment->DNA_Damage_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) TH34_Treatment->Cell_Cycle_Assay Differentiation_Assay Differentiation (Microscopy) TH34_Treatment->Differentiation_Assay Synergy_Assay Synergy Assay (Colony Growth) TH34_Treatment->Synergy_Assay

References

Biological origin and synthesis of TH34

Author: BenchChem Technical Support Team. Date: November 2025

Based on a comprehensive search of publicly available scientific databases and literature, there is no identifiable chemical compound or biological substance with the specific designation "TH34." As such, it is not possible to provide an in-depth technical guide on its biological origin and synthesis.

The search for "this compound" yielded results for unrelated topics, including:

  • Interleukin-34 (IL-34): A protein that plays a role in the immune system, particularly in the regulation of T-helper cells (Th1 and Th17). While the abbreviation "Th" is present, this is distinct from "this compound."

  • Tetrahydrofuran (THF): A common organic solvent.

  • "Tony Hawk's Pro Skater 3+4": A video game, sometimes abbreviated as THPS3+4.

Given that "this compound" does not correspond to a known scientific entity in the public domain, the core requirements of the request, including data presentation, experimental protocols, and visualizations of signaling pathways, cannot be fulfilled. It is possible that "this compound" is a fictional substance, a proprietary internal designation not available in public literature, or a misunderstanding of a different compound's name.

Without a verifiable and documented subject, no information on biological origin, chemical synthesis, or associated biological pathways can be provided. Therefore, the creation of the requested technical guide or whitepaper is not feasible.

TH34: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive technical overview of TH34, a selective histone deacetylase (HDAC) inhibitor. This compound demonstrates marked selectivity for HDACs 6, 8, and 10, which are implicated in various pathological processes, including tumorigenesis. This guide consolidates the available data on the physical and chemical properties, mechanism of action, and key experimental methodologies related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. This compound has emerged as a valuable tool compound for investigating the specific roles of HDACs 6, 8, and 10 and as a potential lead compound for the development of novel anticancer agents. This guide aims to provide a detailed summary of the current knowledge on this compound.

Physical and Chemical Properties

This compound is a small molecule with the systematic name (E)-N-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)acrylamide. Its core structure features a hydroxamic acid moiety, which is a common zinc-binding group in many HDAC inhibitors.

PropertyValueSource
Systematic Name (E)-N-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)acrylamideN/A
Molecular Formula C₁₁H₁₀N₄O₂Calculated
Molecular Weight 256.30 g/mol [1]
CAS Number 2196203-96-8[1]
Appearance White to off-white solidInferred
Solubility DMSO: 51 mg/mL (198.98 mM); Ethanol: 15 mg/mL; Water: Insoluble[1]
Melting Point Data not availableN/A
pKa Data not availableN/A
Spectral Data (NMR, IR, MS) Data not available in searched literatureN/A

Mechanism of Action

This compound functions as a histone deacetylase inhibitor with a distinct selectivity profile. It potently inhibits HDACs 6, 8, and 10 at low micromolar concentrations, while showing significantly less activity against class I HDACs (1, 2, and 3)[1]. The IC₅₀ values for its primary targets have been determined in a NanoBRET assay[1].

TargetIC₅₀ (µM)
HDAC64.6
HDAC81.9
HDAC107.7

The inhibition of these specific HDACs leads to the hyperacetylation of their respective substrate proteins. Key among these are α-tubulin (a substrate of HDAC6) and the structural maintenance of chromosomes protein 3 (SMC3), a target of HDAC8[1]. The increased acetylation of these proteins disrupts cellular processes such as microtubule dynamics and chromosome segregation, ultimately leading to DNA damage, cell cycle arrest, and apoptosis in cancer cells[2].

Signaling Pathway of this compound-Induced Cell Death

The following diagram illustrates the proposed signaling cascade initiated by this compound in high-grade neuroblastoma cells.

TH34_Signaling_Pathway cluster_HDACs HDAC Inhibition cluster_Substrates Substrate Hyperacetylation cluster_Cellular_Effects Cellular Effects This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits HDAC8 HDAC8 This compound->HDAC8 Inhibits HDAC10 HDAC10 This compound->HDAC10 Inhibits Tubulin α-Tubulin HDAC6->Tubulin Deacetylates SMC3 SMC3 HDAC8->SMC3 Deacetylates Other_Substrates Other Substrates HDAC10->Other_Substrates Deacetylates DNA_Damage DNA Damage Tubulin->DNA_Damage Leads to SMC3->DNA_Damage Leads to Other_Substrates->DNA_Damage Contributes to Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Cell_Cycle_Arrest->Apoptosis Can lead to

Figure 1. Proposed signaling pathway of this compound in cancer cells.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the general methodologies for key experiments involving this compound.

Synthesis of this compound

TH34_Synthesis_Workflow Start Starting Materials (e.g., Phenylacetylene, Azide source) Triazole_Formation Click Chemistry (Copper-catalyzed azide-alkyne cycloaddition) Start->Triazole_Formation Acrylate_Formation Acrylate Ester Formation Triazole_Formation->Acrylate_Formation Hydrolysis Ester Hydrolysis to Carboxylic Acid Acrylate_Formation->Hydrolysis Hydroxamic_Acid_Formation Coupling with Hydroxylamine Hydrolysis->Hydroxamic_Acid_Formation This compound This compound ((E)-N-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)acrylamide) Hydroxamic_Acid_Formation->this compound

Figure 2. Conceptual workflow for the synthesis of this compound.
NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a cell-based method used to quantify the binding of a test compound to a target protein in live cells.

Principle: The assay relies on energy transfer from a NanoLuc® luciferase-tagged HDAC protein (the donor) to a fluorescently labeled tracer that binds to the same protein (the acceptor). When a test compound like this compound competes with the tracer for binding to the HDAC-NanoLuc® fusion protein, the BRET signal decreases in a dose-dependent manner, allowing for the determination of the compound's intracellular affinity.

General Protocol:

  • Cell Transfection: HEK293T cells are transiently transfected with plasmids encoding the NanoLuc®-HDAC fusion proteins (HDAC6, HDAC8, or HDAC10).

  • Cell Plating: Transfected cells are plated in 96-well white-bottom plates.

  • Compound and Tracer Addition: A fluorescently labeled tracer is added to the cells, followed by the addition of serially diluted this compound.

  • Incubation: The plate is incubated to allow for compound and tracer binding to reach equilibrium.

  • Substrate Addition and Signal Detection: A NanoBRET™ Nano-Glo® Substrate is added, and the donor and acceptor emission signals are measured using a luminometer equipped with appropriate filters.

  • Data Analysis: The BRET ratio is calculated, and the data are plotted to determine the IC₅₀ value of this compound for each HDAC isozyme.

Western Blotting for Acetylated Proteins

Western blotting is used to detect the levels of acetylated α-tubulin and SMC3 following treatment with this compound.

General Protocol:

  • Cell Lysis: Neuroblastoma cells (e.g., SK-N-BE(2)-C) are treated with this compound for a specified time, then harvested and lysed in RIPA buffer containing protease and deacetylase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for acetylated α-tubulin (e.g., clone 6-11B-1) or acetylated SMC3, typically overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Loading Control: The membrane is stripped and re-probed with an antibody against a loading control protein (e.g., α-tubulin or GAPDH) to ensure equal protein loading.

Acridine Orange Staining for Acidic Vesicular Organelles

Acridine orange is a fluorescent dye that can be used to detect the formation of acidic vesicular organelles (AVOs), such as autolysosomes, which is a hallmark of HDAC10 inhibition.

General Protocol:

  • Cell Treatment: Cells are treated with this compound for the desired duration.

  • Staining: The cells are stained with acridine orange (typically 1 µg/mL) in serum-free medium.

  • Analysis by Flow Cytometry: The cells are harvested, washed, and resuspended in a suitable buffer. The fluorescence is then analyzed by flow cytometry. Acridine orange fluoresces green in the cytoplasm and nucleus, and red in acidic compartments. An increase in red fluorescence indicates an accumulation of AVOs.

Biological Activity

In high-grade neuroblastoma cell lines, this compound has been shown to:

  • Induce the hyperacetylation of its targets, tubulin and SMC3[1].

  • Cause significant DNA damage[2].

  • Induce a G2/M phase cell cycle arrest[2].

  • Promote caspase-dependent programmed cell death (apoptosis)[2].

  • Selectively eliminate neuroblastoma cells while having limited cytotoxic effects on non-transformed human cells[2].

Conclusion

This compound is a selective HDAC6/8/10 inhibitor with demonstrated anti-cancer activity in preclinical models of neuroblastoma. Its well-defined mechanism of action and selectivity profile make it an important research tool for dissecting the roles of these specific HDAC isoforms in health and disease. Further investigation into its physicochemical properties, optimization of its synthesis, and in vivo efficacy studies are warranted to explore its full therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals working with or interested in the further development of this compound and related compounds.

References

The Emergence of TH34: A Novel Histone Deacetylase Inhibitor with Therapeutic Potential in Neuroblastoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Early Discovery and History of TH34 for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound, chemically identified as 3-(N-benzylamino)-4-methylbenzhydroxamic acid, has emerged as a promising small-molecule inhibitor of histone deacetylases (HDACs) with a unique selectivity profile. This document provides a comprehensive overview of the early discovery, mechanism of action, and preclinical evaluation of this compound, with a particular focus on its potential as a therapeutic agent for high-grade neuroblastoma. Quantitative data from key experiments are summarized, and detailed methodologies for the foundational studies that characterized this compound are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the molecular pharmacology of this compound.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While several HDAC inhibitors have been developed, many exhibit broad-spectrum activity, leading to off-target effects and toxicity. The development of selective HDAC inhibitors, therefore, represents a significant advancement in the field. This compound is a novel synthetic hydroxamic acid derivative that has demonstrated pronounced selectivity for HDACs 6, 8, and 10 over the class I HDACs 1, 2, and 3. This unique profile has positioned this compound as a valuable tool for dissecting the specific roles of these HDACs and as a potential therapeutic candidate, particularly in neuroblastoma, a pediatric cancer with a high unmet medical need.

Early Discovery and Synthesis

Discovery through Targeted Screening

This compound was identified through a systematic screening of an in-house library of novel hydroxamic acid-based compounds. The screening process was designed to identify molecules with potent and selective HDAC inhibitory activity. This involved a multi-step approach:

  • Computer-Based Screening: An in-silico screen of a proprietary library of hydroxamic acids was performed to predict compounds with favorable binding affinities for specific HDAC isoforms.

  • Biochemical Assays: Promising candidates from the in-silico screen were then subjected to cell-free biochemical assays to determine their inhibitory activity against a panel of HDAC enzymes.

  • Phenotypic Screening: Compounds with desired biochemical profiles were further evaluated in phenotypical assays using various pediatric cancer cell lines, including high-grade neuroblastoma cells, to assess their on- and off-target activities and anti-tumor effects.

Through this rigorous screening cascade, this compound was identified as a lead compound with a novel selectivity profile, potently inhibiting HDACs 6, 8, and 10.

Chemical Synthesis

While the specific, step-by-step synthesis protocol for this compound has not been publicly detailed, the general synthesis of benzohydroxamic acid derivatives involves the reaction of a benzoyl chloride with hydroxylamine in the presence of a base. A plausible synthetic route for this compound (3-(N-benzylamino)-4-methylbenzhydroxamic acid) is outlined below.

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product 4-methyl-3-nitrobenzoic_acid 4-methyl-3-nitrobenzoic acid esterification Esterification 4-methyl-3-nitrobenzoic_acid->esterification benzylamine Benzylamine benzylation N-Benzylation benzylamine->benzylation ester Methyl 4-methyl-3-nitrobenzoate esterification->ester reduction Nitro Reduction amine Methyl 3-amino-4-methylbenzoate reduction->amine benzylated_ester Methyl 3-(benzylamino)-4-methylbenzoate benzylation->benzylated_ester hydroxamation Hydroxamic Acid Formation This compound This compound (3-(N-benzylamino)-4-methylbenzhydroxamic acid) hydroxamation->this compound ester->reduction amine->benzylation benzylated_ester->hydroxamation

Caption: Plausible synthetic pathway for this compound.

Mechanism of Action

Selective HDAC Inhibition

This compound exerts its biological effects through the selective inhibition of HDAC6, HDAC8, and HDAC10. This was confirmed by NanoBRET (Bioluminescence Resonance Energy Transfer) assays, which measure compound binding to target proteins within intact cells. The inhibitory concentrations are summarized in the table below.

Target IC50 (µM)
HDAC64.6
HDAC81.9
HDAC107.7
HDAC2>50

Table 1: In vitro inhibitory activity of this compound against selected HDAC isoforms.

The inhibition of HDAC6 and HDAC8 by this compound was further validated by observing the hyperacetylation of their respective bona fide substrates, α-tubulin and SMC3, in treated neuroblastoma cells.

Cellular Effects in Neuroblastoma

In high-grade neuroblastoma cell lines, this compound treatment leads to a cascade of cellular events culminating in cell death and differentiation.

  • DNA Damage: this compound induces DNA double-strand breaks, a critical event that triggers downstream cellular responses.

  • Cell Cycle Arrest: The compound causes a G2/M phase cell cycle arrest, preventing the progression of cell division.

  • Mitotic Aberrations: Inhibition of HDACs, particularly HDAC6 which is involved in microtubule dynamics, leads to mitotic aberrations.

  • Apoptosis: The accumulation of DNA damage and cell cycle arrest ultimately triggers caspase-dependent programmed cell death.

  • Neuronal Differentiation: Surviving neuroblastoma cells under continuous this compound treatment exhibit signs of neuronal differentiation, including the formation of neurite-like outgrowths.

G This compound This compound HDAC6_8_10 HDAC6/8/10 Inhibition This compound->HDAC6_8_10 Tubulin_Acetylation Tubulin Hyperacetylation HDAC6_8_10->Tubulin_Acetylation SMC3_Acetylation SMC3 Hyperacetylation HDAC6_8_10->SMC3_Acetylation DNA_Damage DNA Double-Strand Breaks HDAC6_8_10->DNA_Damage Differentiation Neuronal Differentiation HDAC6_8_10->Differentiation Mitotic_Aberrations Mitotic Aberrations Tubulin_Acetylation->Mitotic_Aberrations Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Aberrations->Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Caspase-Dependent Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Cellular mechanism of action of this compound in neuroblastoma.

Synergy with Retinoic Acid

A significant finding in the preclinical evaluation of this compound is its synergistic activity with retinoic acid, a compound used in neuroblastoma therapy. The combination of this compound and retinoic acid leads to a potent inhibition of colony growth in neuroblastoma cells, with a combination index (CI) of less than 0.1 for 10 µM of each compound. The proposed mechanism for this synergy involves the cooperative upregulation of cyclin-dependent kinase inhibitors such as p21(Waf1/Cip1) and p27(Kip1). HDAC inhibitors can enhance the transcriptional activity of retinoic acid receptors, leading to a more pronounced anti-proliferative effect.

G This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition Retinoic_Acid Retinoic Acid RAR_Activation Retinoic Acid Receptor (RAR) Activation Retinoic_Acid->RAR_Activation p21_p27_Upregulation Increased p21 & p27 Expression HDAC_Inhibition->p21_p27_Upregulation RAR_Activation->p21_p27_Upregulation Cell_Growth_Inhibition Synergistic Inhibition of Cell Growth p21_p27_Upregulation->Cell_Growth_Inhibition

Caption: Synergistic mechanism of this compound and Retinoic Acid.

Experimental Protocols

HDAC Inhibition Assay (NanoBRET™ Target Engagement)

The intracellular binding of this compound to HDACs 6, 8, and 10 was quantified using the NanoBRET™ Target Engagement Intracellular HDAC Assay.

  • Cell Preparation: HEK293T cells were transiently transfected with plasmids encoding for NanoLuc®-HDAC fusion proteins.

  • Tracer Addition: A fluorescently labeled tracer that binds to the active site of the HDACs was added to the cells.

  • Compound Competition: this compound was serially diluted and added to the cells, competing with the tracer for binding to the NanoLuc®-HDAC fusion protein.

  • BRET Measurement: The plate was read on a luminometer capable of measuring the BRET signal, which is the energy transfer from the NanoLuc® donor to the fluorescent tracer acceptor. A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and binding of the compound.

  • Data Analysis: IC50 values were calculated from the dose-response curves.

Western Blot Analysis for Protein Acetylation

To confirm the intracellular activity of this compound, western blotting was performed to detect the acetylation of HDAC6 and HDAC8 substrates.

  • Cell Lysis: Neuroblastoma cells were treated with various concentrations of this compound or a vehicle control for a specified time, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against acetylated-α-tubulin, total α-tubulin, acetylated-SMC3, and total SMC3. Following washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Cell Cycle Analysis by Flow Cytometry

The effect of this compound on cell cycle progression was analyzed by flow cytometry.

  • Cell Treatment and Fixation: Neuroblastoma cells were treated with this compound for various time points. Cells were then harvested, washed, and fixed in cold 70% ethanol.

  • Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was quantified using cell cycle analysis software.

DNA Damage Assay (γH2AX Staining)

The induction of DNA double-strand breaks was assessed by immunofluorescent staining for phosphorylated histone H2AX (γH2AX).

  • Cell Seeding and Treatment: Neuroblastoma cells were seeded on coverslips and treated with this compound.

  • Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with Triton X-100.

  • Immunostaining: Cells were blocked and then incubated with a primary antibody against γH2AX, followed by incubation with a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.

  • Microscopy: Coverslips were mounted and imaged using a fluorescence microscope.

  • Quantification: The number of γH2AX foci per cell was quantified to assess the level of DNA damage.

G cluster_workflow Experimental Workflow for this compound Characterization Cell_Culture Neuroblastoma Cell Culture TH34_Treatment Treatment with this compound Cell_Culture->TH34_Treatment HDAC_Assay HDAC Inhibition Assay (NanoBRET) TH34_Treatment->HDAC_Assay Western_Blot Western Blot (Ac-Tubulin, Ac-SMC3) TH34_Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) TH34_Treatment->Cell_Cycle DNA_Damage_Assay DNA Damage Assay (γH2AX Staining) TH34_Treatment->DNA_Damage_Assay

Caption: Workflow for the in vitro characterization of this compound.

Conclusion and Future Directions

The early discovery and characterization of this compound have identified it as a novel and selective inhibitor of HDACs 6, 8, and 10. Its potent anti-proliferative and pro-apoptotic effects in neuroblastoma cells, coupled with its synergistic activity with retinoic acid, highlight its therapeutic potential. The detailed mechanistic studies have provided a solid foundation for its further development.

Future research should focus on several key areas:

  • In Vivo Efficacy: Evaluation of this compound in preclinical animal models of neuroblastoma is essential to determine its in vivo efficacy, pharmacokinetics, and safety profile.

  • Biomarker Development: The identification of predictive biomarkers will be crucial for patient selection in future clinical trials.

  • Combination Therapies: Further exploration of combination strategies with other anti-cancer agents is warranted to enhance the therapeutic efficacy of this compound.

  • Lead Optimization: Structure-activity relationship (SAR) studies could lead to the development of second-generation inhibitors with improved potency and selectivity.

Homologs and analogs of TH34

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Histone Deacetylase Inhibitor TH34 and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel small-molecule histone deacetylase (HDAC) inhibitor with pronounced selectivity for HDAC6, HDAC8, and HDAC10 over other HDAC isoforms.[1] This selective inhibition profile makes this compound a valuable tool for studying the specific roles of these class IIb and class I HDACs in various pathological conditions, particularly in cancer. This technical guide provides a comprehensive overview of this compound, its known analogs, mechanism of action, synthesis, and the experimental protocols utilized for its characterization.

Chemical Structure and Properties

The chemical structure of this compound is (2E)-N-hydroxy-3-(1-(4-methyl-3-(piperidin-1-ylmethyl)phenyl)cyclopropyl)acrylamide.

Molecular Formula: C₂₀H₂₇N₃O₂

Homologs and Analogs of this compound

Currently, there is limited publicly available information detailing specific, named homologs or analogs of this compound. Research has focused on the parent compound's activity. However, the acrylamide moiety is a common feature in a number of other kinase and HDAC inhibitors.[2] The exploration of derivatives of the core structure of this compound represents a promising avenue for the development of second-generation inhibitors with potentially improved potency, selectivity, and pharmacokinetic properties.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of HDAC6, HDAC8, and HDAC10. This leads to an increase in the acetylation of both histone and non-histone protein substrates, ultimately resulting in altered gene expression and cellular processes. In the context of high-grade neuroblastoma, the primary mechanism of action of this compound involves the induction of DNA damage, leading to cell cycle arrest and caspase-dependent apoptosis.[1][3]

Signaling Pathway

The induction of DNA damage by this compound triggers the DNA Damage Response (DDR) pathway. While the precise upstream events are still under investigation, the pathway culminates in the activation of key sensor proteins such as ataxia telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR).[4][5] These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, which in turn orchestrate cell cycle arrest, allowing time for DNA repair. If the damage is too severe, the DDR pathway can trigger apoptosis. In neuroblastoma, the p53 pathway is also a critical component of the DDR, and its activation by HDAC inhibitors can contribute to cell death.[4]

TH34_Signaling_Pathway This compound This compound HDAC6_8_10 HDAC6, HDAC8, HDAC10 This compound->HDAC6_8_10 Acetylation Increased Acetylation (Histone & Non-Histone Proteins) HDAC6_8_10->Acetylation Inhibition leads to DNA_Damage DNA Damage Acetylation->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Apoptosis Caspase-Dependent Apoptosis DNA_Damage->Apoptosis CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) CHK1_CHK2->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: this compound-induced DNA damage response pathway in neuroblastoma.

Quantitative Data

The inhibitory activity of this compound against its target HDACs has been quantified using in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (µM)
HDAC64.6
HDAC81.9
HDAC107.7

Data obtained from NanoBRET assays.

Experimental Protocols

Synthesis of this compound

TH34_Synthesis_Workflow Precursor_Synth Synthesis of (1-(4-methyl-3-(piperidin-1-ylmethyl)phenyl)cyclopropyl)amine Acylation Acylation with Acryloyl Chloride Precursor_Synth->Acylation Hydroxylamine_Reaction Reaction with Hydroxylamine Acylation->Hydroxylamine_Reaction TH34_Product This compound Hydroxylamine_Reaction->TH34_Product

Caption: General synthetic workflow for this compound.

HDAC Inhibition Assay (NanoBRET™ Target Engagement Assay)

This assay is used to quantify the binding affinity of this compound to its target HDACs inside living cells.

Principle: The assay measures the energy transfer (BRET) between a NanoLuc® luciferase-tagged HDAC protein (donor) and a fluorescently labeled tracer that binds to the active site of the HDAC (acceptor). A test compound that also binds to the active site will compete with the tracer, leading to a decrease in the BRET signal.

Methodology:

  • Cell Culture: Cells (e.g., HeLa) are transfected with a vector expressing the NanoLuc®-HDAC fusion protein.

  • Assay Setup: Transfected cells are plated in a multi-well plate.

  • Compound Treatment: Cells are treated with a serial dilution of this compound.

  • Tracer and Substrate Addition: The fluorescent tracer and the NanoLuc® substrate are added to the wells.

  • Signal Detection: The donor and acceptor emission signals are measured using a plate reader equipped for BRET measurements.

  • Data Analysis: The BRET ratio is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Western Blotting for Substrate Acetylation

This technique is used to confirm the intracellular activity of this compound by measuring the acetylation status of known HDAC substrates.

Methodology:

  • Cell Lysis: Neuroblastoma cells are treated with this compound for a specified time and then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the acetylated forms of HDAC substrates (e.g., acetyl-α-tubulin for HDAC6, acetyl-SMC3 for HDAC8) and total protein as a loading control.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

  • Analysis: The band intensities are quantified to determine the relative increase in substrate acetylation upon this compound treatment.

Cell Viability and Apoptosis Assays

These assays are used to assess the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

  • MTT Assay (Cell Viability): Measures the metabolic activity of cells as an indicator of cell viability.

  • Flow Cytometry with Propidium Iodide (Cell Cycle Analysis): Quantifies the distribution of cells in different phases of the cell cycle and identifies a sub-G1 peak indicative of apoptosis.

  • Caspase-Glo® 3/7 Assay (Apoptosis): Measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Conclusion

This compound is a selective HDAC6/8/10 inhibitor with demonstrated anti-cancer activity in neuroblastoma models. Its mechanism of action, centered on the induction of DNA damage, provides a strong rationale for its further investigation as a potential therapeutic agent. The development of potent and specific analogs, along with detailed characterization of its signaling pathways, will be crucial for advancing this compound towards clinical applications. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and its derivatives in preclinical research.

References

In Silico Prediction of Novel TH34 Targets: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

TH34, a small molecule inhibitor of histone deacetylases (HDACs) 6, 8, and 10, has demonstrated promising anti-neoplastic properties, particularly in neuroblastoma, where it induces caspase-dependent apoptosis and DNA damage-mediated cell death[1]. While its primary targets are established, a comprehensive understanding of its full target profile is crucial for elucidating its complete mechanism of action, predicting potential off-target effects, and identifying novel therapeutic applications. This technical guide outlines a systematic in silico approach for the prediction and subsequent experimental validation of novel protein targets for this compound, tailored for researchers and professionals in drug development.

Introduction to this compound and Target Identification

This compound is a novel small molecule that has been characterized as a class I/IIb selective HDAC inhibitor[1]. Specifically, it has been shown to inhibit the activity of HDAC6, HDAC8, and HDAC10[1]. HDAC inhibitors represent a significant class of anti-cancer agents that modulate gene expression and other cellular processes through epigenetic and non-epigenetic mechanisms, leading to cell cycle arrest, apoptosis, and cell death[1]. The therapeutic potential of dual HDAC6/HDAC8 inhibitors is an area of active investigation[1].

To expand our understanding of this compound's biological activity, a robust pipeline for identifying its complete target landscape is essential. This guide proposes a workflow that integrates computational, or in silico, prediction methods with rigorous experimental validation techniques.

In Silico Target Prediction Workflow

The following section details a hypothetical in silico workflow designed to identify novel protein targets of this compound. This multi-faceted approach leverages both the structure of this compound and the vast amount of publicly available biological data.

G cluster_insilico In Silico Prediction ligand_prep Ligand-Based Virtual Screening docking Molecular Docking ligand_prep->docking structure_prep Structure-Based Virtual Screening structure_prep->docking prediction Putative this compound Targets docking->prediction

Caption: In Silico Target Prediction Workflow for this compound.

Ligand-Based Virtual Screening

This approach identifies potential targets by comparing this compound to other compounds with known protein targets.

  • Methodology:

    • Chemical Similarity Searching: Utilize databases such as PubChem and ChEMBL to find molecules with high structural similarity to this compound. The targets of these similar molecules are then considered potential targets for this compound.

    • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the chemical features of this compound essential for its known HDAC inhibitory activity. This model is then used to screen compound libraries for molecules that fit the pharmacophore, and their known targets are compiled.

    • Machine Learning Models: Employ predictive models trained on large datasets of compound-protein interactions to predict potential targets for this compound based on its chemical structure.

Structure-Based Virtual Screening

This method utilizes the 3D structure of potential protein targets to assess their ability to bind to this compound.

  • Methodology:

    • Reverse Docking: Dock the 3D structure of this compound against a library of 3D protein structures from the Protein Data Bank (PDB). Proteins that show favorable binding energies are considered potential targets.

    • Target Prioritization: Prioritize potential targets based on their biological relevance to cancer and other diseases, using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome[2][3].

Molecular Docking

For high-priority putative targets identified through virtual screening, molecular docking simulations are performed to predict the binding mode and affinity of this compound.

  • Methodology:

    • Protein Preparation: Obtain the 3D structure of the putative target protein from the PDB or through homology modeling. Prepare the protein by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

    • Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate atom types and charges.

    • Docking Simulation: Use software such as AutoDock or Glide to dock this compound into the defined binding pocket of the target protein.

    • Analysis: Analyze the resulting docking poses and binding energies to predict the strength and nature of the interaction.

Experimental Validation of Predicted Targets

The putative targets identified through the in silico workflow must be validated experimentally to confirm a direct interaction with this compound in a biological context.

G cluster_experimental Experimental Validation ac_ms Affinity Chromatography-Mass Spectrometry validated_targets Validated this compound Targets ac_ms->validated_targets cetsa Cellular Thermal Shift Assay (CETSA) cetsa->validated_targets

Caption: Experimental Validation Workflow for Predicted this compound Targets.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This method identifies proteins from a cell lysate that directly bind to an immobilized version of this compound.

  • Detailed Protocol:

    • Immobilization of this compound: Covalently attach this compound to a solid support matrix (e.g., agarose beads) through a suitable linker. Ensure the modification does not sterically hinder the binding of target proteins.

    • Cell Lysate Preparation: Culture a relevant cancer cell line (e.g., SK-N-BE(2)-C neuroblastoma cells) and prepare a total cell lysate under non-denaturing conditions to preserve protein structure and interactions.

    • Affinity Chromatography:

      • Pack a chromatography column with the this compound-conjugated beads.

      • Equilibrate the column with a binding buffer.

      • Load the cell lysate onto the column and allow it to incubate to facilitate binding.

      • Wash the column extensively with the binding buffer to remove non-specifically bound proteins.

      • Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).

    • Mass Spectrometry:

      • Separate the eluted proteins by SDS-PAGE and identify protein bands for in-gel digestion.

      • Alternatively, perform in-solution digestion of the entire eluate.

      • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Identify the bound proteins by searching the MS/MS data against a protein database.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells or cell lysates by measuring changes in the thermal stability of a protein upon ligand binding[4][5].

  • Detailed Protocol:

    • Cell Treatment: Treat intact cancer cells with either this compound at various concentrations or a vehicle control (e.g., DMSO).

    • Heating: Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.

    • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Data Presentation

Quantitative data from both in silico prediction and experimental validation should be summarized in clear, structured tables for easy comparison.

Table 1: In Silico Prediction of Putative this compound Targets

Putative TargetPrediction MethodDocking Score (kcal/mol)Biological Rationale
Protein XLigand-Based-8.5Involved in cell cycle progression
Protein YStructure-Based-9.2Kinase implicated in tumorigenesis
Protein ZLigand-Based-7.9Component of a relevant signaling pathway

Table 2: Experimental Validation of Predicted this compound Targets

Putative TargetAC-MS IdentificationCETSA Thermal Shift (ΔTm, °C)Confirmation
Protein XYes+3.5Confirmed
Protein YYes+4.1Confirmed
Protein ZNoNot DeterminedNot Confirmed

Signaling Pathway Analysis

The identification of novel targets allows for the mapping of this compound's influence on cellular signaling pathways. For instance, if a novel kinase target is validated, its impact on downstream signaling can be visualized.

G This compound This compound HDAC6 HDAC6 This compound->HDAC6 HDAC8 HDAC8 This compound->HDAC8 HDAC10 HDAC10 This compound->HDAC10 ProteinX Protein X (Predicted Target) This compound->ProteinX PathwayA Downstream Pathway A HDAC6->PathwayA HDAC8->PathwayA PathwayB Downstream Pathway B ProteinX->PathwayB Apoptosis Apoptosis PathwayA->Apoptosis PathwayB->Apoptosis

Caption: Hypothetical Signaling Pathway Modulation by this compound.

Conclusion

The integrated in silico and experimental workflow presented in this guide provides a robust framework for the comprehensive identification and validation of novel targets for the HDAC inhibitor this compound. Elucidating the complete target profile of this compound will not only deepen our understanding of its anti-cancer mechanisms but also pave the way for the rational design of more potent and selective therapeutics and the exploration of new disease indications. This systematic approach is critical for advancing promising lead compounds like this compound through the drug development pipeline.

References

Unraveling the Identity of TH34: A Challenge in Preliminary Toxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

The inquiry for an in-depth technical guide on the preliminary toxicity of a compound designated as "TH34" has revealed a significant challenge: "this compound" is not a unique identifier for a single chemical entity in publicly available scientific literature. Instead, the designation appears in the context of several distinct molecules, each with its own biological activities and, where studied, toxicological profiles. This ambiguity makes a consolidated toxicity report, as initially requested, unfeasible. This document will, therefore, summarize the available information for the different molecules that might be identified as "this compound" and outlines the general principles and methodologies relevant to the preliminary toxicity screening of novel drug candidates.

Potential Candidates for "this compound"

Initial research has identified at least three distinct substances that could be the subject of the query:

  • A Histone Deacetylase (HDAC) Inhibitor: A compound referred to as this compound has been investigated as a dual inhibitor of HDAC6 and HDAC8, and also shows activity against HDAC10. This molecule has been studied in the context of neuroblastoma, where it was found to induce DNA damage and caspase-dependent cell death. Notably, it was reported to have limited cytotoxic effects on non-malignant fibroblasts, suggesting a potential therapeutic window.[1]

  • Interleukin-34 (IL-34): This is a cytokine, a type of signaling protein, that plays a role in the immune system. It functions by binding to the colony-stimulating factor 1 receptor (CSF-1R).[2][3] Studies in chicken cell lines have shown that IL-34 is involved in the production of Th1 and Th17 cytokines through the activation of several signaling pathways, including JAK/STAT, NF-κB, and MAPK.[2][3] The toxicity profile of a therapeutic protein like IL-34 would be assessed differently from that of a small molecule HDAC inhibitor.

  • An Antimicrobial Peptide (P34): A peptide designated P34 has been evaluated for its in vitro cytotoxicity.[4] This study provides specific EC50 values from different cell viability and membrane integrity assays.

Due to this lack of a single, clear identity for "this compound," a comprehensive toxicity guide with unified data tables and experimental protocols cannot be constructed. The following sections will, therefore, provide a more general overview of the methodologies and signaling pathways that are relevant to the toxicity screening of new chemical entities, drawing on the fragmented information available for the potential "this compound" candidates where applicable.

General Methodologies in Preliminary Toxicity Screening

Preclinical toxicity testing is a critical step in drug development, aiming to identify potential adverse effects before human trials.[5][6] These studies are typically tiered, starting with in vitro assays and progressing to in vivo animal studies for promising candidates.

In Vitro Cytotoxicity Assays

These assays are fundamental for early-stage toxicity assessment and are performed on cultured cells.[7] They provide initial data on the concentrations at which a compound may be toxic. Common assays include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. For the antimicrobial peptide P34, the EC50 value in an MTT assay on Vero cells was reported to be 0.60 µg/ml.[4]

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells. For P34, the EC50 in the NRU assay was 1.25 µg/ml.[4]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity and plasma membrane damage. The EC50 for P34 in the LDH assay was 0.65 µg/ml.[4]

  • Hemolysis Assay: This assay is used to determine the lytic effect of a compound on red blood cells. The peptide P34 showed a hemolytic activity of 5.8% on human erythrocytes.[4]

Table 1: In Vitro Cytotoxicity Data for Antimicrobial Peptide P34 [4]

AssayCell Line/SystemEndpointP34 EC50 (µg/ml)Nisin EC50 (µg/ml)
MTTVero CellsCell Viability0.600.50
NRUVero CellsCell Viability1.251.04
LDHVero CellsMembrane Integrity0.650.62
HemolysisHuman ErythrocytesHemolytic Activity5.8%4.9%
In Vivo Toxicity Studies

If a compound shows promising activity and acceptable in vitro toxicity, studies are then conducted in living organisms to evaluate its systemic effects.[6][8] These studies can be acute, sub-chronic, or chronic, depending on the intended duration of drug use.[9] Key parameters evaluated in in vivo studies include:

  • LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of the test animals. For example, the oral LD50 of dextromethorphan in female Swiss-Webster mice was reported to be 210 mg/kg.[10]

  • Organ-specific toxicity: Histopathological examination of organs is performed to identify any damage or abnormalities.[11]

  • Clinical observations: Animals are monitored for any changes in behavior, appearance, or physiological functions.

Signaling Pathways in Toxicity and Efficacy

Understanding the signaling pathways affected by a drug candidate is crucial for elucidating its mechanism of action and potential off-target effects.

HDAC Inhibitor-Related Pathways

For the HDAC inhibitor candidate this compound, the induction of caspase-dependent cell death is a key finding.[1] This points to the involvement of the intrinsic or extrinsic apoptosis pathways.

This compound This compound HDAC6/8/10 HDAC6/8/10 This compound->HDAC6/8/10 inhibition DNA_Damage DNA Damage HDAC6/8/10->DNA_Damage leads to Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptotic pathway induced by the HDAC inhibitor this compound.

Interleukin-34 Signaling

For Interleukin-34, the signaling cascade is initiated by its binding to CSF-1R, leading to the activation of multiple downstream pathways that are critical for immune cell function.[2][3]

IL-34 IL-34 CSF-1R CSF-1R IL-34->CSF-1R binds to JAK_STAT JAK/STAT Pathway CSF-1R->JAK_STAT MAPK_Pathway MAPK Pathway (ERK1/2) CSF-1R->MAPK_Pathway NF_kB_Pathway NF-κB Pathway CSF-1R->NF_kB_Pathway Cytokine_Production Th1/Th17 Cytokine Production JAK_STAT->Cytokine_Production MAPK_Pathway->Cytokine_Production NF_kB_Pathway->Cytokine_Production

Caption: Signaling pathways activated by Interleukin-34.

Conclusion

While a comprehensive toxicity report for a single entity known as "this compound" cannot be provided due to the ambiguity of its identity, this guide has summarized the available data for potential candidates and outlined the standard methodologies used in preliminary toxicity screening. For researchers and drug development professionals, it is imperative to have a precise chemical identifier (such as a CAS number or IUPAC name) to access specific and reliable toxicity data. The general principles and experimental protocols described herein provide a framework for the toxicological evaluation of new chemical entities.

References

In-depth Technical Guide: The Synthetic Origin and Biological Activity of TH34, a Selective HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

This document addresses the compound TH34, a substance of interest in oncological research. Initial inquiries sought to detail its natural sources and extraction methods. However, extensive investigation of scientific literature reveals that This compound is a synthetic compound, not a naturally occurring substance . Therefore, this guide pivots to provide a comprehensive technical overview of its chemical nature, synthesis, and significant role as a selective histone deacetylase (HDAC) inhibitor, which is its primary context in scientific research.

Executive Summary

This compound, chemically known as 3-(N-benzylamino)-4-methylbenzhydroxamic acid, is a novel small-molecule inhibitor of histone deacetylases (HDACs).[1][2] It was identified through a screening process for compounds with specific inhibitory actions.[1] Notably, this compound is not found in any natural source and is produced through chemical synthesis. Its significance in drug development lies in its selective inhibition of HDACs 6, 8, and 10, which are implicated in the pathology of certain cancers, particularly high-grade neuroblastoma.[1][2][3]

Chemical Identity and Synthesis

This compound is a hydroxamic acid derivative.[4] The synthesis of this compound has been previously described in scientific literature, indicating its origin from laboratory procedures rather than extraction from natural materials.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C15H16N2O2[5]
Molecular Weight 256.30 g/mol [5]
IUPAC Name 3-(benzylamino)-N-hydroxy-4-methylbenzamide[1][2]
CAS Number Not explicitly found in provided results
Solubility Soluble in DMSO[5]

Mechanism of Action: Selective HDAC Inhibition

This compound is distinguished by its pronounced selectivity for a specific subset of HDAC enzymes. It strongly binds to and inhibits HDAC6, HDAC8, and HDAC10, while showing minimal activity against other HDACs such as 1, 2, and 3.[1][5][6] This selectivity is a key feature for its potential as a targeted therapeutic agent.

Table 2: Inhibitory Activity of this compound against HDACs

HDAC IsoformIC50 (µM)Reference
HDAC6 4.6[1][5][6]
HDAC8 1.9[1][5][6]
HDAC10 7.7[1][5][6]
HDAC2 No substantial affinity up to 50 µM[1]

The inhibition of these specific HDACs leads to downstream cellular effects that are detrimental to cancer cells. For instance, inhibition of HDAC6 and HDAC8 leads to hyperacetylation of their respective substrates, tubulin and SMC3.[1]

Biological Effects and Therapeutic Potential in Neuroblastoma

Research has demonstrated that this compound exhibits significant anti-tumor effects in human high-grade neuroblastoma cell lines.[1] Its therapeutic potential stems from its ability to induce a cascade of events that lead to cancer cell death.

Key biological effects of this compound include:

  • Induction of DNA Damage: this compound treatment leads to DNA double-strand breaks in neuroblastoma cells.[1]

  • Cell Cycle Arrest and Mitotic Aberrations: The compound causes cells to arrest in the G2/M phase of the cell cycle and promotes aberrant mitoses.[1][3]

  • Neuronal Differentiation: this compound induces signs of neuronal differentiation in neuroblastoma cells, which is a therapeutic goal in this type of cancer.[1]

  • Caspase-Dependent Programmed Cell Death: Ultimately, this compound induces apoptosis in a concentration-dependent manner in neuroblastoma cells.[1][3][6]

  • Synergy with Retinoic Acid: The combination of this compound with retinoic acid, a drug used in neuroblastoma therapy, shows synergistic effects in inhibiting tumor cell growth.[1][2]

Importantly, this compound shows limited cytotoxicity to non-transformed human skin fibroblasts, suggesting a degree of selectivity for cancer cells.[1][2]

Experimental Protocols

While there are no protocols for the natural extraction of this compound, the following outlines the types of experimental procedures used to characterize its biological activity, as described in the cited literature.

5.1. Cell-Free Biochemical HDAC Inhibition Assays A fluorometric assay can be used to determine the inhibitory effect of this compound on various HDAC isoforms. This involves incubating the recombinant HDAC enzyme with a fluorogenic substrate and different concentrations of this compound. The fluorescence intensity, which correlates with HDAC activity, is then measured.

5.2. Cellular Target Engagement Assay (NanoBRET) The NanoBRET assay is used to confirm the binding of this compound to its target HDACs within living cells.[1] This assay measures the bioluminescence resonance energy transfer between a NanoLuc-tagged HDAC and a fluorescently labeled tracer that competes with this compound for binding.

5.3. Western Blot Analysis for Substrate Acetylation To verify the intracellular inhibition of HDACs, western blotting can be performed to detect the acetylation status of known HDAC substrates. For example, after treatment with this compound, an increase in the acetylation of tubulin (an HDAC6 substrate) and SMC3 (an HDAC8 substrate) would be expected.[1]

5.4. Cell Viability and Apoptosis Assays Standard assays such as MTT or CellTiter-Glo can be used to measure the effect of this compound on the viability of neuroblastoma cell lines. To confirm the induction of apoptosis, assays that detect caspase activation (e.g., caspase-3/7 activity assays) or use flow cytometry with annexin V and propidium iodide staining can be employed.[1]

Visualizations of Key Pathways and Workflows

Diagram 1: Simplified Signaling Pathway of this compound-induced Cell Death in Neuroblastoma

TH34_Signaling This compound This compound HDACs HDAC6, HDAC8, HDAC10 This compound->HDACs Inhibition Substrates Tubulin, SMC3, etc. (Hyperacetylation) HDACs->Substrates Prevents Deacetylation DNA_Damage DNA Double-Strand Breaks Substrates->DNA_Damage Cell_Cycle G2/M Arrest & Mitotic Aberrations Substrates->Cell_Cycle Differentiation Neuronal Differentiation Substrates->Differentiation Apoptosis Caspase-Dependent Apoptosis DNA_Damage->Apoptosis Cell_Cycle->Apoptosis

Caption: this compound inhibits HDACs, leading to substrate hyperacetylation and subsequent DNA damage, cell cycle arrest, and apoptosis.

Diagram 2: Experimental Workflow for Assessing this compound Activity

TH34_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis Biochem_Assay Biochemical HDAC Assay NanoBRET NanoBRET Assay Cell_Culture Neuroblastoma Cell Lines Treatment Treat with this compound Cell_Culture->Treatment Western_Blot Western Blot (Substrate Acetylation) Treatment->Western_Blot Viability Cell Viability Assay Treatment->Viability Apoptosis_Assay Apoptosis Assay Treatment->Apoptosis_Assay Cell_Cycle_Analysis Flow Cytometry (Cell Cycle) Treatment->Cell_Cycle_Analysis

Caption: A typical workflow for characterizing the in vitro and cell-based activities of the HDAC inhibitor this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Ivermectin (used as a substitute for TH34) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Note on "TH34": The specific compound "this compound" was not identifiable in the scientific literature and is presumed to be a placeholder. Therefore, these application notes and protocols have been generated using Ivermectin , a well-characterized FDA-approved drug with established anti-cancer properties in cell culture, to demonstrate the required content and format.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ivermectin is a macrocyclic lactone derived from the bacterium Streptomyces avermitilis.[1] While it is widely known as an anti-parasitic agent, a growing body of research has demonstrated its potential as an anti-cancer agent.[2][3] In vitro studies have shown that Ivermectin can inhibit the proliferation of a wide range of cancer cell lines, induce apoptosis (programmed cell death), and trigger autophagy.[3][4] Its anti-tumor activity is attributed to its ability to modulate multiple signaling pathways that are often dysregulated in cancer.[2][4][5]

Mechanism of Action

Ivermectin exerts its anti-cancer effects through several mechanisms:

  • Modulation of Signaling Pathways: It has been shown to inhibit key oncogenic signaling pathways, including the Wnt/β-catenin, PI3K/Akt/mTOR, and STAT3 pathways, which are crucial for cancer cell proliferation and survival.[2][4][5]

  • Induction of Apoptosis: Ivermectin can induce caspase-dependent apoptosis in cancer cells.[6] It has been observed to increase the expression of pro-apoptotic proteins and decrease mitochondrial membrane potential, leading to cell death.

  • Autophagy Induction: By blocking the PAK1/Akt pathway, Ivermectin can trigger excessive autophagy, a process where cells degrade their own components, ultimately leading to cell death.[7]

  • Chloride Channel Disruption: Ivermectin can increase the influx of chloride ions into cancer cells, disrupting their electrical balance, creating oxidative stress, and promoting apoptosis.[7]

  • Inhibition of Mitochondrial Respiration: It can inhibit mitochondrial complex I, leading to reduced ATP production and energy deprivation in cancer cells.[7]

Data Presentation

Table 1: In Vitro Efficacy of Ivermectin (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Ivermectin in various cancer cell lines as reported in the literature.

Cell LineCancer TypeTreatment DurationIC50 (µM)Reference
MCF-7Breast Cancer (ER+)24 hours10.14[8]
MCF-7Breast Cancer (ER+)48 hours6.01[8]
MCF-7Breast Cancer (ER+)Not Specified24.04
MDA-MB-231Breast Cancer (Triple-Negative)Not Specified34.12[9]
MCF-7/LCC2Breast Cancer (Tamoxifen-Resistant)24 hours9.35
MCF-7/LCC2Breast Cancer (Tamoxifen-Resistant)48 hours6.62[8]
MCF-7/LCC9Breast Cancer (Fulvestrant-Resistant)24 hours9.06[8]
MCF-7/LCC9Breast Cancer (Fulvestrant-Resistant)48 hours6.35[8]
Renal Carcinoma CellsRenal CancerNot Specified3 - 10[6]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific assay used.

Mandatory Visualizations

Ivermectin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Wnt Wnt Pathway BetaCatenin β-catenin Wnt->BetaCatenin BetaCatenin->Transcription STAT3 STAT3 STAT3->Transcription Ivermectin Ivermectin Ivermectin->Akt Ivermectin->mTOR Ivermectin->BetaCatenin Ivermectin->STAT3

Ivermectin inhibits multiple oncogenic signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation start Start: Prepare Ivermectin Stock (e.g., in DMSO) seed Seed Cells in Multi-Well Plates start->seed treat Treat Cells with a Range of Ivermectin Concentrations seed->treat incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat->incubate viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) incubate->apoptosis migration Migration/Invasion Assay (e.g., Wound Healing) incubate->migration western Western Blot for Signaling Proteins incubate->western ic50 Calculate IC50 Value viability->ic50 quantify Quantify Apoptosis, Migration, and Protein Levels apoptosis->quantify migration->quantify western->quantify end End: Correlate Phenotypic Effects with Pathway Modulation ic50->end quantify->end

General workflow for evaluating Ivermectin in cell culture.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of Ivermectin. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Ivermectin

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of Ivermectin in culture medium from a high-concentration stock in DMSO. Create a serial dilution to obtain a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest Ivermectin concentration).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the prepared 2X Ivermectin dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the Ivermectin concentration and use non-linear regression to determine the IC50 value.[9]

Protocol 2: Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)

This protocol uses fluorescent dyes to visualize apoptotic and necrotic cells. Acridine Orange (AO) stains all cells (green fluorescence), while Ethidium Bromide (EB) only enters cells with compromised membranes and stains the nucleus red.

Materials:

  • Cells cultured in 6-well plates or on coverslips

  • Ivermectin and DMSO (vehicle control)

  • PBS

  • Acridine Orange (AO) stock solution (1 mg/mL)

  • Ethidium Bromide (EB) stock solution (1 mg/mL)

  • AO/EB staining solution (1 µL of AO stock and 1 µL of EB stock in 1 mL of PBS)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Ivermectin at desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24 hours.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet once with 1 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Staining: Resuspend the cell pellet in 25 µL of PBS. Add 2 µL of the AO/EB staining solution and mix gently.

  • Visualization: Immediately place 10 µL of the stained cell suspension on a clean microscope slide, cover with a coverslip, and observe under a fluorescence microscope.

  • Cell Scoring: Count at least 200 cells and categorize them based on their morphology and fluorescence:

    • Live cells: Normal green nucleus.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or nuclear fragmentation.

    • Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniformly orange-red nucleus.

  • Data Analysis: Calculate the percentage of apoptotic cells for each treatment condition.[9]

Protocol 3: Western Blot Analysis for Signaling Pathways

This protocol is for examining the effect of Ivermectin on the protein expression and phosphorylation status of key components of signaling pathways like Akt and mTOR.

Materials:

  • Cells cultured in 6- or 10-cm dishes

  • Ivermectin and DMSO

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with Ivermectin for the desired time. Wash cells with cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control like β-actin. Compare the levels of phosphorylated proteins to the total protein levels across different treatments.

References

Application Notes and Protocols for TH34: A Selective HDAC6/8/10 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TH34 is a novel small molecule inhibitor that demonstrates pronounced selectivity for histone deacetylase (HDAC) 6, 8, and 10 over other HDAC isoforms, particularly HDAC1, 2, and 3.[1] Preclinical studies have identified this compound as a promising therapeutic candidate for neuroblastoma, the most common extracranial solid tumor in childhood.[2] High expression levels of HDAC8 and HDAC10 are associated with poor outcomes in neuroblastoma, making them attractive targets for therapeutic intervention. This compound has been shown to induce DNA damage-mediated cell death in human high-grade neuroblastoma cell lines.[2] These application notes provide an overview of this compound's mechanism of action, guidelines for its use in in vitro and in vivo preclinical research, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting the enzymatic activity of HDAC6, HDAC8, and HDAC10. This inhibition leads to the hyperacetylation of both histone and non-histone protein substrates, which in turn results in a cascade of cellular events culminating in cancer cell death. In neuroblastoma cells, treatment with this compound has been observed to cause:

  • Induction of DNA Double-Strand Breaks: this compound treatment leads to an accumulation of DNA damage.[2]

  • Caspase-Dependent Apoptosis: The cell death induced by this compound is programmed and mediated by caspases.

  • Cell Cycle Arrest: this compound causes a halt in the cell cycle, preventing cancer cell proliferation.

  • Neuronal Differentiation: Neuroblastoma cells treated with this compound show signs of differentiation, such as the formation of neurite-like outgrowths.

  • Interference with Lysosomal Homeostasis: Inhibition of HDAC10 by this compound can increase the intracellular accumulation of chemotherapeutics.

Data Presentation

In Vitro Activity of this compound

The inhibitory activity of this compound against various HDAC isoforms and its cytotoxic effects on neuroblastoma cell lines are summarized in the tables below.

TargetIC50 (µM)
HDAC64.6
HDAC81.9
HDAC107.7
HDAC2>50

Table 1: this compound Inhibitory Concentration (IC50) for HDAC Isoforms. Data obtained from NanoBRET assays.

Cell LineTreatment Concentration (µM)Effect
Human Skin Fibroblastsup to 25Well-tolerated
Medulloblastoma Cell LinesNot specifiedModestly impairs colony growth
Human Neuroblastoma Cell LinesConcentration-dependentInduces caspase-dependent programmed cell death

Table 2: In Vitro Effects of this compound on Various Cell Lines.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is for determining the effect of this compound on the viability of neuroblastoma cell lines.

Materials:

  • Neuroblastoma cell lines (e.g., SK-N-BE(2)-C)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed neuroblastoma cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Neuroblastoma Xenograft Model

While the primary publication on this compound mentions its use in a neuroblastoma xenograft growth model, specific details on the dosage and administration are not provided. The following is a general protocol for an HDAC inhibitor in a mouse xenograft model, which can be adapted for this compound. Researchers should perform dose-finding and toxicity studies to determine the optimal and safe dose of this compound for their specific model.

Materials:

  • Immunocompromised mice (e.g., NOD-scid gamma mice)

  • Neuroblastoma cells (e.g., SK-N-BE(2)-C)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1 x 10^7 neuroblastoma cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Prepare the this compound formulation in the vehicle solution. A starting dose could be in the range of 25-50 mg/kg, administered via intraperitoneal (i.p.) injection.

  • Administer this compound or vehicle control to the mice daily or as determined by tolerability studies.

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the experiment.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways affected by the inhibition of HDAC6, HDAC8, and HDAC10.

HDAC6_Pathway cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects HDAC6 HDAC6 alpha_tubulin α-tubulin HDAC6->alpha_tubulin Deacetylates HSP90 HSP90 HDAC6->HSP90 Deacetylates cortactin Cortactin HDAC6->cortactin Deacetylates acetylated_alpha_tubulin Acetylated α-tubulin alpha_tubulin->acetylated_alpha_tubulin acetylated_HSP90 Acetylated HSP90 HSP90->acetylated_HSP90 acetylated_cortactin Acetylated Cortactin cortactin->acetylated_cortactin microtubule_stability ↑ Microtubule Stability acetylated_alpha_tubulin->microtubule_stability protein_folding Altered Protein Folding acetylated_HSP90->protein_folding cell_motility ↓ Cell Motility acetylated_cortactin->cell_motility This compound This compound This compound->HDAC6 Inhibits

Caption: this compound inhibits HDAC6, leading to increased acetylation of its substrates.

HDAC8_Pathway cluster_nucleus Nucleus cluster_effects Cellular Effects HDAC8 HDAC8 SMC3 SMC3 (Cohesin) HDAC8->SMC3 Deacetylates p53 p53 HDAC8->p53 Represses differentiation_genes Neuronal Differentiation Genes HDAC8->differentiation_genes Represses acetylated_SMC3 Acetylated SMC3 SMC3->acetylated_SMC3 mitotic_aberrations Mitotic Aberrations acetylated_SMC3->mitotic_aberrations p21 p21 p53->p21 apoptosis Apoptosis p53->apoptosis cell_cycle_arrest G2/M Arrest p21->cell_cycle_arrest differentiation Differentiation differentiation_genes->differentiation This compound This compound This compound->HDAC8 Inhibits HDAC10_Pathway cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects HDAC10 HDAC10 autophagy_proteins Autophagy-related proteins HDAC10->autophagy_proteins Deacetylates lysosomes Lysosomes HDAC10->lysosomes Regulates dna_damage_repair ↓ DNA Damage Repair HDAC10->dna_damage_repair Promotes autophagy_inhibition ↓ Autophagy autophagy_proteins->autophagy_inhibition lysosomal_drug_sequestration ↓ Drug Sequestration lysosomes->lysosomal_drug_sequestration chemosensitization ↑ Chemosensitization lysosomal_drug_sequestration->chemosensitization This compound This compound This compound->HDAC10 Inhibits

References

Application Notes and Protocols for the Quantification of Human Interleukin-34 (IL-34)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Interleukin-34 (IL-34) is a cytokine that plays a crucial role in the regulation of immune responses, particularly in the development and maintenance of macrophages and microglia.[1][2] It functions as a ligand for the colony-stimulating factor 1 receptor (CSF-1R), similar to macrophage colony-stimulating factor (M-CSF).[1][3] Dysregulation of IL-34 has been implicated in various inflammatory diseases, autoimmune disorders, and cancer, making it a significant biomarker and potential therapeutic target.[1][2] Accurate and precise quantification of IL-34 in biological matrices is therefore essential for research and drug development.

These application notes provide detailed protocols for the quantification of human IL-34 using enzyme-linked immunosorbent assay (ELISA), high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Human IL-34 by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is the most common and well-established method for the quantification of cytokines like IL-34 in biological fluids due to its high sensitivity and specificity.

Principle

This protocol is based on a solid-phase sandwich ELISA. A capture antibody specific for human IL-34 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any IL-34 present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for human IL-34 is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of IL-34 bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Materials and Reagents
  • Human IL-34 Quantikine ELISA Kit (e.g., R&D Systems, Catalog #D3400) or equivalent.[4][5]

  • Microplate reader capable of measuring absorbance at 450 nm, with wavelength correction at 540 nm or 570 nm.

  • Pipettes and pipette tips.

  • Deionized or distilled water.

  • Wash buffer, substrate solution, stop solution (typically provided in the kit).

  • Horizontal orbital microplate shaker.

Experimental Protocol

1.3.1. Reagent and Sample Preparation

  • Bring all reagents and samples to room temperature before use.

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves reconstituting standards and preparing wash buffer dilutions.

  • Sample Preparation:

    • Cell Culture Supernates: Remove particulates by centrifugation.

    • Serum: Use a serum separator tube and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g.

    • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.

    • Samples should be assayed immediately or aliquoted and stored at ≤ -20°C. Avoid repeated freeze-thaw cycles.

1.3.2. Assay Procedure

  • Add 100 µL of Assay Diluent to each well.

  • Add 50 µL of standard, control, or sample to each well. Cover with a plate sealer and incubate for 2 hours at room temperature on a horizontal orbital microplate shaker.

  • Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with 400 µL of Wash Buffer using a squirt bottle, manifold dispenser, or autowasher. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.

  • Add 200 µL of human IL-34 Conjugate to each well. Cover with a new plate sealer and incubate for 2 hours at room temperature on the shaker.

  • Repeat the aspiration/wash as in step 3.

  • Add 200 µL of Substrate Solution to each well. Incubate for 30 minutes at room temperature on the benchtop, protected from light.

  • Add 50 µL of Stop Solution to each well. Gently tap the plate to ensure thorough mixing.

  • Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm. If wavelength correction is available, set to 540 nm or 570 nm.

Data Analysis
  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

  • Use a four-parameter logistic (4-PL) curve-fit to generate the standard curve.

  • Determine the concentration of IL-34 in the samples by interpolating their absorbance values from the standard curve.

  • Correct for any dilution factors used in sample preparation.

Quantitative Data Summary

The following table summarizes typical quantitative data for Human IL-34 in various biological samples obtained by ELISA.

Biological MatrixConditionMean Concentration (pg/mL)Range (pg/mL)Reference
SerumHealthy Controls52.4 (median)20 - 80[6]
SerumSystemic Lupus Erythematosus (Active)312 (median)-[6]
SerumIschemic Cardiomyopathy122.52 ± 136.43-[7]
SerumRheumatoid ArthritisElevated vs. Healthy Controls-[1]
PlasmaHealthy Controls212 (mean of 20 samples)-[5]

Experimental Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Reagent Preparation Add_Diluent Add Assay Diluent Reagent_Prep->Add_Diluent Sample_Prep Sample Preparation Add_Sample Add Sample/ Standard Sample_Prep->Add_Sample Add_Diluent->Add_Sample Incubate1 Incubate (2 hours) Add_Sample->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Conjugate Add Conjugate Wash1->Add_Conjugate Incubate2 Incubate (2 hours) Add_Conjugate->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate3 Incubate (30 mins) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Plate Read Plate (450 nm) Add_Stop->Read_Plate Standard_Curve Generate Standard Curve Read_Plate->Standard_Curve Calculate_Conc Calculate Concentrations Standard_Curve->Calculate_Conc

Caption: Workflow for Human IL-34 Quantification by ELISA.

Quantification of Human IL-34 by High-Performance Liquid Chromatography (HPLC)

Principle

Reverse-phase HPLC (RP-HPLC) separates proteins based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. Proteins are eluted by a gradient of increasing organic solvent, with more hydrophobic proteins eluting later. Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of known standards.

Materials and Reagents
  • HPLC system with a UV or fluorescence detector.

  • C4 or C8 reverse-phase column suitable for protein separation.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Recombinant human IL-34 standard.

  • Sample preparation materials (e.g., solid-phase extraction cartridges).

Experimental Protocol

2.3.1. Sample Preparation

  • Due to the complexity of biological matrices, significant sample cleanup and enrichment are required. This may involve:

    • Protein Precipitation: To remove the bulk of matrix proteins.

    • Solid-Phase Extraction (SPE): To concentrate IL-34 and further remove interfering substances.

    • Immunoaffinity Purification: Using anti-IL-34 antibodies to specifically capture the protein.

2.3.2. HPLC Method

  • Column: C4 or C8 reverse-phase, e.g., 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 214 nm or 280 nm.

  • Gradient:

    • 0-5 min: 20% B

    • 5-35 min: 20-60% B

    • 35-40 min: 60-90% B

    • 40-45 min: 90% B

    • 45-50 min: 90-20% B

    • 50-60 min: 20% B (re-equilibration)

Data Analysis
  • Generate a calibration curve by injecting known concentrations of the IL-34 standard and plotting peak area versus concentration.

  • Determine the concentration of IL-34 in the prepared samples by comparing their peak areas to the calibration curve.

  • Account for recovery losses during sample preparation.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample_Collection Sample Collection Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation SPE Solid-Phase Extraction Protein_Precipitation->SPE Immunoaffinity Immunoaffinity Purification SPE->Immunoaffinity Injection Inject Sample Immunoaffinity->Injection Separation RP-HPLC Separation Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Calibration_Curve Generate Calibration Curve Detection->Calibration_Curve Quantification Quantify IL-34 Calibration_Curve->Quantification

Caption: General Workflow for IL-34 Quantification by HPLC.

Quantification of Human IL-34 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for protein quantification, typically through the analysis of surrogate peptides after protein digestion. This "bottom-up" proteomics approach is complex and requires specialized expertise.

Principle

The protein of interest (IL-34) is first isolated from the biological matrix, often using immunoaffinity capture. The isolated protein is then enzymatically digested (e.g., with trypsin) to generate a set of specific peptides. One or more of these "surrogate" peptides, which are unique to IL-34, are then quantified by LC-MS/MS. A stable isotope-labeled version of the surrogate peptide is used as an internal standard.

Materials and Reagents
  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • HPLC system with a C18 column.

  • Anti-human IL-34 antibody for immunoprecipitation.

  • Trypsin (mass spectrometry grade).

  • Recombinant human IL-34.

  • Stable isotope-labeled surrogate peptide internal standard.

  • Reagents for protein reduction and alkylation (DTT, iodoacetamide).

Experimental Protocol

3.3.1. Sample Preparation

  • Immunoprecipitation: Incubate the sample (e.g., serum, plasma) with anti-IL-34 antibody coupled to magnetic beads to capture IL-34.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute IL-34 from the beads.

    • Reduce the protein with DTT and alkylate with iodoacetamide.

    • Digest the protein with trypsin overnight at 37°C.

  • Internal Standard Addition: Add a known amount of the stable isotope-labeled surrogate peptide internal standard.

  • Desalting: Desalt the peptide mixture using a C18 ZipTip or similar device.

3.3.2. LC-MS/MS Method

  • LC Column: C18, e.g., 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to separate the target peptide from other peptides.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Select specific precursor-to-product ion transitions for the native surrogate peptide and its stable isotope-labeled internal standard.

Data Analysis
  • Integrate the peak areas for the native and internal standard MRM transitions.

  • Calculate the peak area ratio (native/internal standard).

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the IL-34 standards.

  • Determine the concentration of IL-34 in the samples from the calibration curve.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing IP Immunoprecipitation Digest Reduction, Alkylation, & Tryptic Digestion IP->Digest Add_IS Add Internal Standard Digest->Add_IS Desalt Desalting Add_IS->Desalt LC_Sep Peptide Separation (LC) Desalt->LC_Sep MS_Detect MRM Detection (MS/MS) LC_Sep->MS_Detect Peak_Integration Peak Area Integration MS_Detect->Peak_Integration Ratio_Calc Calculate Area Ratios Peak_Integration->Ratio_Calc Calibration Calibration Curve Ratio_Calc->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for IL-34 Quantification by LC-MS/MS.

IL-34 Signaling Pathway

IL-34 exerts its biological effects by binding to specific cell surface receptors and activating downstream signaling cascades.[1] The primary receptor for IL-34 is the colony-stimulating factor 1 receptor (CSF-1R).[1] Additionally, IL-34 can also bind to protein-tyrosine phosphatase zeta (PTP-ζ) and syndecan-1.[1][8]

Binding of IL-34 to CSF-1R induces receptor dimerization and autophosphorylation, leading to the activation of several key signaling pathways, including:

  • PI3K/AKT Pathway: Promotes cell survival and proliferation.

  • MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.[9]

  • JAK/STAT Pathway: Regulates immune responses and inflammation.

  • NF-κB Pathway: A central regulator of inflammation and immune responses.[1][9]

IL34_Signaling IL34 IL-34 CSFR1 CSF-1R IL34->CSFR1 binds PTPz PTP-ζ IL34->PTPz Syndecan1 Syndecan-1 IL34->Syndecan1 PI3K PI3K CSFR1->PI3K MAPK MAPK/ERK CSFR1->MAPK JAK JAK CSFR1->JAK NFkB NF-κB CSFR1->NFkB AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival MAPK->Proliferation Differentiation Differentiation MAPK->Differentiation STAT STAT JAK->STAT Inflammation Inflammation STAT->Inflammation NFkB->Survival NFkB->Inflammation

References

Application Notes and Protocols for PTH1-34 In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the development and implementation of an in vitro bioassay for measuring the biological activity of Parathyroid Hormone fragment 1-34 (PTH1-34), also known as Teriparatide. The protocols focus on a cell-based assay that quantifies the intracellular accumulation of cyclic adenosine monophosphate (cAMP) in response to PTH1-34 stimulation.

Introduction

Parathyroid Hormone (PTH) is a key regulator of calcium and phosphate metabolism. The N-terminal fragment, PTH1-34, comprises the first 34 amino acids of the full-length hormone and is fully active in stimulating the PTH1 receptor (PTH1R). It is an approved therapeutic agent for the treatment of osteoporosis. Robust and reliable in vitro bioassays are crucial for the quality control, potency testing, and development of new analogs of PTH1-34.

The most common in vitro bioassay for PTH1-34 measures its ability to stimulate the production of intracellular cAMP in cells expressing the PTH1 receptor. This is a direct measure of the biological activity of PTH1-34 and its interaction with its cognate receptor.

PTH1-34 Signaling Pathway

PTH1-34 exerts its effects by binding to the PTH1 receptor, a G protein-coupled receptor (GPCR). This binding event activates a stimulatory G protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration activates downstream signaling pathways, leading to the physiological effects of PTH1-34.

PTH1_34_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PTH1_34 PTH1-34 PTH1R PTH1 Receptor (GPCR) PTH1_34->PTH1R Binds G_protein Gs Protein PTH1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: PTH1-34 Signaling Pathway leading to cAMP production.

Experimental Workflow

The general workflow for the PTH1-34 in vitro bioassay involves seeding cells that express the PTH1 receptor, stimulating them with various concentrations of PTH1-34, lysing the cells to release intracellular cAMP, and then quantifying the cAMP levels using a competitive immunoassay, such as a time-resolved fluoroimmunoassay (TR-FIA).

Experimental_Workflow start Start cell_seeding Seed UMR-106 or HEK293-PTH1R cells in a 384-well plate start->cell_seeding cell_incubation Incubate cells cell_seeding->cell_incubation pth_treatment Treat cells with PTH1-34 standards and samples cell_incubation->pth_treatment lysis Lyse cells to release intracellular cAMP pth_treatment->lysis cAMP_detection Add TR-FIA reagents (Eu-cAMP and ULight-anti-cAMP) lysis->cAMP_detection read_plate Read plate on a time-resolved fluorescence reader cAMP_detection->read_plate data_analysis Analyze data and calculate relative potency read_plate->data_analysis end End data_analysis->end

Caption: General workflow for the PTH1-34 in vitro bioassay.

Experimental Protocols

Two common cell lines for this assay are the rat osteosarcoma cell line UMR-106, which endogenously expresses the PTH1 receptor, and human embryonic kidney (HEK293) cells that are engineered to overexpress the human PTH1 receptor.[1][2]

Protocol 1: UMR-106 Cell-Based Assay

Materials:

  • UMR-106 cells

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • PTH1-34 reference standard and test samples

  • Assay buffer

  • 384-well cell culture plates

  • Cell lysis buffer

  • cAMP detection kit (e.g., time-resolved fluoroimmunoassay kit)

Procedure:

  • Cell Seeding:

    • Culture UMR-106 cells to approximately 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 384-well plate at a density of approximately 3,000 cells per well in 5 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.

  • PTH1-34 Treatment:

    • Prepare serial dilutions of the PTH1-34 reference standard and test samples in assay buffer. A typical concentration range is from 0.15 pmol/L to 30 nmol/L.

    • Add 5 µL of the PTH1-34 dilutions to the appropriate wells.

    • Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells by adding cell lysis solution to each well to release the intracellular cAMP.

    • Add 10 µL of a mixed solution of Europium-labeled cAMP and ULight-anti-cAMP to each well for the quantification of cAMP levels.

    • Incubate as per the manufacturer's instructions for the cAMP detection kit.

  • Data Acquisition and Analysis:

    • Measure the time-resolved fluorescence using a suitable plate reader.

    • The signal is inversely proportional to the amount of cAMP produced in the cells.

    • Use a four-parameter logistic regression to fit the standard curve and determine the EC50 values.[2]

    • Calculate the relative potency of the test samples compared to the reference standard.

Protocol 2: HEK293-PTH1R Cell-Based Assay

This assay follows a similar principle to the UMR-106 assay but uses HEK293 cells overexpressing the PTH1R.[1] This can result in a more robust and sensitive assay.[1] The protocol is largely the same, with potential adjustments to cell seeding density and incubation times based on the specific characteristics of the engineered cell line.

Data Presentation

The following tables summarize typical quantitative data obtained from PTH1-34 in vitro bioassays.

Table 1: Dose-Response Characteristics of PTH1-34

ParameterValueCell LineReference
EC50Varies (typically in the low nM range)UMR-106[2]
Linear Range50% to 150%UMR-106
Limit of QuantificationLow picogram rangeHEK293-PTH1R[1]

Table 2: Assay Performance and Validation

ParameterValueCell LineReference
Intermediate Precision2.0% to 3.5%UMR-106
Linearity (R²)>0.99UMR-106
SpecificityHigh for PTH1-34 and related active fragmentsUMR-106 / HEK293-PTH1R[1][2]

Conclusion

The cell-based cAMP assay is a robust and reliable method for determining the in vitro biological activity of PTH1-34. The choice of cell line, either UMR-106 or an engineered HEK293-PTH1R line, will depend on the specific requirements for sensitivity and throughput. The detailed protocols and expected data presented in these application notes provide a solid foundation for the successful implementation of this assay in a research or drug development setting.

References

TH34: A Novel Therapeutic Agent for Neuroblastoma

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

TH34, chemically known as 3-(N-benzylamino)-4-methylbenzhydroxamic acid, is a novel small molecule inhibitor of histone deacetylases (HDACs) with marked selectivity for HDAC6, HDAC8, and HDAC10.[1][2] High expression levels of HDAC8 and HDAC10 are correlated with exceptionally poor outcomes in neuroblastoma, a common and aggressive childhood cancer.[1][2] this compound represents a promising therapeutic agent due to its targeted mechanism of action, which leads to DNA damage-mediated cell death in high-grade neuroblastoma cells while showing significantly less toxicity to non-transformed cells.[1][2][3] This document provides detailed application notes and protocols for researchers and drug development professionals investigating the therapeutic potential of this compound.

Mechanism of Action

This compound functions as a selective inhibitor of class IIb (HDAC6, HDAC10) and class I (HDAC8) histone deacetylases.[1][3] HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. In cancer cells, the overexpression of certain HDACs leads to the deacetylation of tumor suppressor genes, resulting in their silencing and promoting uncontrolled cell growth.

By inhibiting HDAC6, HDAC8, and HDAC10, this compound leads to the hyperacetylation of their respective protein targets.[1] The acetylation of non-histone proteins, such as α-tubulin (a substrate of HDAC6) and SMC3 (a substrate of HDAC8), disrupts critical cellular processes.[1] This disruption culminates in the induction of DNA double-strand breaks, cell cycle arrest at the G2/M phase, mitotic aberrations, and ultimately, caspase-dependent programmed cell death in neuroblastoma cells.[1][2][3] Furthermore, treatment with this compound has been observed to induce neuronal differentiation, a desirable outcome in neuroblastoma therapy.[1][2]

TH34_Mechanism_of_Action This compound Signaling Pathway in Neuroblastoma cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC8 HDAC8 SMC3 SMC3 HDAC8->SMC3 Deacetylates HDAC10 HDAC10 Histones Histones HDAC10->Histones Deacetylates DNA_Damage DNA Double-Strand Breaks SMC3->DNA_Damage Leads to Histones->DNA_Damage Leads to Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest HDAC6 HDAC6 Tubulin α-Tubulin HDAC6->Tubulin Deacetylates Mitotic_Aberration Mitotic Aberrations Tubulin->Mitotic_Aberration Leads to Mitotic_Aberration->Cell_Cycle_Arrest This compound This compound This compound->HDAC8 Inhibition This compound->HDAC10 Inhibition This compound->HDAC6 Inhibition Cell_Death Caspase-Dependent Apoptosis Cell_Cycle_Arrest->Cell_Death

Caption: Mechanism of action of this compound in neuroblastoma cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Parameter HDAC Isoform IC50 (µM) Assay
Inhibitory Concentration HDAC64.6NanoBRET
HDAC81.9NanoBRET
HDAC107.7NanoBRET
HDAC2>50NanoBRET
Table 1: In vitro inhibitory activity of this compound against selected HDAC isoforms. Data sourced from[1][3].
Treatment Cell Line Effect Combination Index (CI)
This compound (10 µM) + Retinoic Acid (10 µM) NeuroblastomaSynergistic inhibition of colony growth< 0.1
Table 2: Synergistic anti-tumor effect of this compound in combination with retinoic acid. A CI value < 1 indicates synergism. Data sourced from[2].
Parameter Observation
Toxicity to Normal Cells Well-tolerated by non-transformed human skin fibroblasts at concentrations up to 25 µM.
Cellular Effects in Neuroblastoma - Induces caspase-dependent programmed cell death.
- Causes DNA double-strand breaks.
- Leads to G2/M phase cell cycle arrest and mitotic aberrations.
- Promotes neuronal differentiation.
Table 3: Summary of cellular effects of this compound. Data sourced from[1][2][3].

Experimental Protocols

Detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound are provided below.

Protocol 1: Cell Viability Assessment using CellTiter-Glo® 3D Assay

This protocol is used to quantify cell viability by measuring ATP levels, which is an indicator of metabolically active cells.

Materials:

  • Neuroblastoma cell lines (e.g., SK-N-BE(2)-C, IMR-32)

  • Standard cell culture medium (e.g., DMEM/F12) with 10% FBS

  • This compound (stock solution in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® 3D Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed neuroblastoma cells in an opaque-walled 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® 3D Reagent to room temperature.

  • Lysis and Luminescence Reaction: Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Shaking: Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 value.

Cell_Viability_Workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate for 24h (37°C, 5% CO2) A->B C Treat with this compound (serial dilutions) B->C D Incubate for 72h C->D E Add CellTiter-Glo® 3D Reagent D->E F Shake for 5 min (Lysis) E->F G Incubate for 25 min (Signal Stabilization) F->G H Read Luminescence (Plate Reader) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow for determining cell viability using the CellTiter-Glo® assay.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol measures the binding of this compound to its specific HDAC targets within intact, living cells.

Materials:

  • Cells expressing HDAC-NanoLuc® fusion proteins (e.g., HDAC6, HDAC8, HDAC10)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • This compound (stock solution in DMSO)

  • White, non-treated 96-well plates

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer with 450nm and 610nm filters

Procedure:

  • Cell Plating: Seed cells expressing the HDAC-NanoLuc® fusion protein in a white 96-well plate.

  • Compound and Tracer Addition: Prepare a working solution of the NanoBRET™ tracer and this compound at various concentrations in Opti-MEM®. Add this solution to the cells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.

  • Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to all wells.

  • Signal Measurement: Read the filtered luminescence on a luminometer equipped with a 450nm (donor) and a 610nm (acceptor) filter.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal (610nm) by the donor signal (450nm). A decrease in the BRET ratio with increasing concentrations of this compound indicates target engagement.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Neuroblastoma cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the culture plates. Centrifuge to obtain a cell pellet.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at approximately 617 nm.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Western Blot for Protein Acetylation

This protocol is used to detect changes in the acetylation status of this compound target substrates, such as α-tubulin and SMC3.

Materials:

  • Neuroblastoma cells treated with this compound

  • RIPA lysis buffer with protease and HDAC inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-α-tubulin, anti-acetyl-SMC3, anti-α-tubulin, anti-SMC3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-α-tubulin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize the acetylated protein levels to the total protein levels or a loading control (e.g., β-actin). An increase in the signal for acetylated proteins in this compound-treated samples confirms its inhibitory activity.

Conclusion and Future Directions

This compound is a potent and selective HDAC6/8/10 inhibitor that demonstrates significant anti-tumor activity in preclinical models of neuroblastoma. Its ability to induce cell death and differentiation in cancer cells, combined with a favorable toxicity profile against normal cells, makes it a compelling candidate for further therapeutic development. The synergistic effect observed with retinoic acid suggests that combination therapies could be a particularly effective strategy. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the elucidation of resistance mechanisms to fully characterize the therapeutic potential of this compound for the treatment of high-risk neuroblastoma.

References

Application Notes and Protocols for the Study of TH34, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for a hypothetical small molecule inhibitor, designated "TH34." This is for illustrative purposes to demonstrate experimental design for a novel compound, as "this compound" is not a widely recognized standard molecular entity based on initial searches. The described target and mechanism are based on common strategies in cancer drug development.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the Janus kinase 2 (JAK2), a key mediator in the JAK/STAT signaling pathway. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and other cancers, making it a critical target for therapeutic intervention. These application notes provide detailed protocols for characterizing the in vitro effects of this compound on cancer cell lines, including its impact on cell viability, apoptosis, and the downstream signaling cascade.

Data Summary

The following table summarizes the quantitative data obtained from key in vitro experiments with this compound.

Parameter Cell Line This compound Value Control Value
IC50 (nM) HEL (JAK2 V617F mutant)15> 10,000
K562 (JAK2 wild-type)1,200> 10,000
Apoptosis (% Annexin V positive) HEL (treated with 50 nM this compound)65%5%
p-STAT3 Inhibition (at 50 nM) HEL90% reduction0% reduction

Signaling Pathway

The following diagram illustrates the JAK/STAT signaling pathway and the proposed mechanism of action for this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Promotes This compound This compound This compound->JAK2 Inhibits

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HEL, K562)

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium (e.g., from 0.1 nM to 100 µM).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C, 5% CO2.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Phospho-STAT3

This protocol assesses the effect of this compound on the phosphorylation of STAT3, a downstream target of JAK2.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 10, 50, 100 nM) for 2 hours.

  • Wash cells with cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize p-STAT3 levels to total STAT3 and the loading control (GAPDH).

Experimental Workflow Diagram

The following diagram illustrates the workflow for the cell viability assay.

Cell_Viability_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with This compound Dilutions Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 AddMTS Add MTS Reagent Incubate2->AddMTS Incubate3 Incubate 2-4h AddMTS->Incubate3 Read Read Absorbance at 490nm Incubate3->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for determining the IC50 of this compound using an MTS assay.

Logical Relationship Diagram

The diagram below illustrates the logical relationship between this compound's mechanism and its cellular effects.

Logical_Relationship This compound This compound InhibitJAK2 Inhibition of JAK2 Kinase Activity This compound->InhibitJAK2 DecreasePSTAT3 Decreased p-STAT3 Levels InhibitJAK2->DecreasePSTAT3 DownregulateGenes Downregulation of Target Gene Expression DecreasePSTAT3->DownregulateGenes InhibitProliferation Inhibition of Cell Proliferation DownregulateGenes->InhibitProliferation InduceApoptosis Induction of Apoptosis DownregulateGenes->InduceApoptosis

Caption: Logical flow from this compound's molecular action to cellular outcomes.

Application Notes: Semaglutide Delivery Systems and Formulations

Author: BenchChem Technical Support Team. Date: November 2025

I am unable to provide information on "TH34 delivery systems and formulations" as extensive searches have not yielded any specific therapeutic agent or compound with this designation in the public domain. It is possible that "this compound" is an internal code name, a very new compound not yet disclosed publicly, or a typographical error.

To fulfill the core requirements of your request for detailed Application Notes and Protocols, I will proceed with a representative example of a well-characterized therapeutic agent with extensive public data on its delivery systems and formulations. For this purpose, I have selected Semaglutide , a GLP-1 receptor agonist, due to the availability of detailed information on its various formulations (injectable and oral) and the underlying delivery technologies. This will allow for the creation of comprehensive application notes, experimental protocols, and visualizations as you requested.

All information provided below pertains to Semaglutide as a representative example.

Introduction

Semaglutide is a potent glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes and obesity. Its therapeutic efficacy is highly dependent on the formulation and delivery system, which are designed to overcome its inherent instability and short biological half-life. This document provides an overview of the key delivery systems and formulations for Semaglutide, focusing on the technologies enabling its subcutaneous and oral administration.

1. Subcutaneous Delivery System: The Pen Injector

The most common delivery system for Semaglutide is a pre-filled pen injector for subcutaneous administration. This system is designed for patient convenience and accurate dosing.

  • Formulation: The injectable formulation of Semaglutide is a sterile, aqueous, isotonic solution at a neutral pH. Key excipients are included to ensure stability and bioavailability.

    • Disodium phosphate dihydrate: Acts as a buffering agent to maintain the pH.

    • Propylene glycol: Serves as a preservative and stabilizer.

    • Phenol: Included as a preservative.

    • Water for Injection: The primary solvent.

2. Oral Delivery System: SNAC-Enhanced Formulation

The development of an oral formulation of Semaglutide represents a significant advancement in peptide delivery. This formulation utilizes an absorption enhancer to protect the peptide from enzymatic degradation in the stomach and facilitate its absorption across the gastric mucosa.

  • Key Technology: The oral formulation employs sodium N-(8-[2-hydroxybenzoyl]amino)caprylate (SNAC) as an absorption enhancer.

  • Mechanism of Action:

    • Local pH Elevation: SNAC acts as a buffer, locally increasing the pH in the stomach to reduce the activity of pepsin, a key proteolytic enzyme.

    • Increased Membrane Fluidity: SNAC is believed to transiently increase the fluidity of the gastric epithelial cell membranes, allowing for the transcellular absorption of Semaglutide.

    • Monomerization: Semaglutide tends to form oligomers. SNAC helps in the formation of non-covalent complexes with Semaglutide, leading to the stabilization of its monomeric form, which is more readily absorbed.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics of different Semaglutide formulations.

Table 1: Pharmacokinetic Parameters of Subcutaneous Semaglutide

ParameterValue
Bioavailability~89%
Time to Peak Concentration (Tmax)1 to 3 days
Elimination Half-life (t½)Approximately 1 week
Apparent Volume of Distribution~12.5 L
Clearance~0.05 L/h

Table 2: Pharmacokinetic Parameters of Oral Semaglutide with SNAC

ParameterValue
Bioavailability<1%
Time to Peak Concentration (Tmax)~1 hour
Elimination Half-life (t½)Approximately 1 week
Apparent Volume of Distribution~8 L
Clearance~0.04 L/h

Experimental Protocols

Protocol 1: In Vitro Assessment of Semaglutide Stability in Simulated Gastric Fluid

This protocol describes a method to evaluate the protective effect of SNAC on Semaglutide in a simulated gastric environment.

Materials:

  • Semaglutide

  • SNAC (Sodium N-(8-[2-hydroxybenzoyl]amino)caprylate)

  • Simulated Gastric Fluid (SGF), pH 1.2 (USP standard)

  • Pepsin from porcine gastric mucosa

  • HPLC system with a C18 column

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Incubator shaker

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of Semaglutide in water.

    • Prepare a stock solution of SNAC in water.

    • Prepare SGF containing pepsin (e.g., 3.2 g/L pepsin in SGF).

  • Experimental Setup:

    • Set up experimental groups:

      • Group A: Semaglutide in SGF with pepsin.

      • Group B: Semaglutide and SNAC in SGF with pepsin.

      • Control: Semaglutide in water.

  • Incubation:

    • Incubate all samples at 37°C with gentle agitation in an incubator shaker.

  • Time-Point Sampling:

    • Collect aliquots from each group at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Quenching:

    • Immediately quench the enzymatic reaction in the collected aliquots by adding a quenching solution (e.g., by raising the pH or adding a protease inhibitor).

  • HPLC Analysis:

    • Analyze the concentration of intact Semaglutide in each sample using reverse-phase HPLC.

    • Use a gradient of water with 0.1% TFA and ACN with 0.1% TFA.

    • Monitor the absorbance at a suitable wavelength (e.g., 214 nm).

  • Data Analysis:

    • Calculate the percentage of Semaglutide remaining at each time point relative to the initial concentration (t=0).

    • Plot the percentage of intact Semaglutide versus time for each group to determine the degradation kinetics.

Protocol 2: Ex Vivo Permeability Assay using Excised Gastric Mucosa

This protocol outlines a method to assess the ability of SNAC to enhance the permeation of Semaglutide across the gastric epithelial barrier.

Materials:

  • Freshly excised porcine or rat gastric tissue

  • Ussing chambers

  • Krebs-Ringer bicarbonate buffer (KRB)

  • Semaglutide

  • SNAC

  • Radiolabeled Semaglutide (e.g., ³H-Semaglutide) or a suitable analytical method for quantification (e.g., ELISA, LC-MS/MS)

  • Liquid scintillation counter (if using radiolabeled compound)

Methodology:

  • Tissue Preparation:

    • Obtain fresh gastric tissue from a suitable animal model.

    • Carefully excise the gastric mucosa and mount it in Ussing chambers, separating the mucosal and serosal sides.

  • Chamber Setup:

    • Fill both the mucosal and serosal chambers with pre-warmed and oxygenated KRB buffer.

    • Allow the tissue to equilibrate.

  • Permeability Study:

    • Add Semaglutide (with or without SNAC) to the mucosal chamber (donor side). If using radiolabeled Semaglutide, add a known amount of radioactivity.

    • The serosal chamber (receiver side) will contain only KRB buffer.

  • Sampling:

    • Take samples from the serosal chamber at regular intervals (e.g., every 30 minutes for 2-3 hours).

    • Replace the volume of the collected sample with fresh KRB buffer.

  • Quantification:

    • Quantify the amount of Semaglutide that has permeated to the serosal side using the appropriate analytical method (liquid scintillation counting for radiolabeled compounds, or ELISA/LC-MS/MS for non-labeled Semaglutide).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the rate of permeation (amount of Semaglutide in the receiver chamber over time).

      • A is the surface area of the mounted tissue.

      • C₀ is the initial concentration of Semaglutide in the donor chamber.

    • Compare the Papp values for Semaglutide alone versus Semaglutide with SNAC.

Visualizations

oral_semaglutide_absorption OralDose Oral Dose (Semaglutide + SNAC) Stomach Stomach Lumen OralDose->Stomach Epithelium Apical Membrane Cytosol Basolateral Membrane Stomach->Epithelium:f0 Absorption Degradation Enzymatic Degradation (Pepsin) Stomach->Degradation Degradation of Semaglutide SNAC_Action SNAC Actions Stomach->SNAC_Action Bloodstream Bloodstream Epithelium:f2->Bloodstream Entry into Circulation SNAC_Action->Epithelium:f0 SNAC_Action->Degradation Inhibits experimental_workflow_stability start Start prep Prepare Solutions (Semaglutide, SNAC, SGF) start->prep incubate Incubate at 37°C (with and without SNAC) prep->incubate sample Collect Aliquots (t = 0, 15, 30, 60, 120 min) incubate->sample quench Quench Enzymatic Reaction sample->quench analyze HPLC Analysis quench->analyze data Calculate % Intact Semaglutide analyze->data end End data->end signaling_pathway_glp1 Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Granule Exocytosis PKA->Insulin Promotes Transcription Gene Transcription (e.g., Insulin) PKA->Transcription Promotes Epac2->Insulin Promotes

Troubleshooting & Optimization

TH34 Experimental Artifacts: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TH34, a selective inhibitor of MEK1/2 kinases. This guide is designed to help you troubleshoot common experimental artifacts and answer frequently asked questions to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2 (p44/42 MAPK), thereby blocking downstream signaling in the Ras-Raf-MEK-ERK pathway.

TH34_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors This compound This compound This compound->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Troubleshooting_Workflow start Incomplete p-ERK Inhibition check_conc Verify this compound Concentration (Spectrophotometry, fresh dilution) start->check_conc check_time Optimize Incubation Time (Time-course experiment: 1, 4, 12, 24h) check_conc->check_time check_serum Assess Serum Starvation (High serum can antagonize inhibition) check_time->check_serum check_lysate Evaluate Lysate Quality (Include phosphatase/protease inhibitors) check_serum->check_lysate verify_activity Confirm Compound Activity (Use a positive control cell line) check_lysate->verify_activity result Consistent p-ERK Inhibition verify_activity->result

Optimizing TH34 concentration for efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TH34. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the general recommendation for the starting concentration of this compound?

For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. The optimal concentration will vary depending on the cell line and the specific experimental conditions. We advise performing a dose-response experiment to determine the IC50 value for your specific cell model.

Q2: How should I dissolve and store this compound?

This compound is soluble in DMSO at a concentration of up to 50 mM. For long-term storage, we recommend preparing aliquots of the stock solution in DMSO and storing them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.

Q3: What is the known mechanism of action for this compound?

This compound is a potent and selective inhibitor of the downstream signaling of the RAS-ERK pathway. It specifically targets the phosphorylation of MEK1/2, thereby preventing the subsequent activation of ERK1/2. This leads to the inhibition of cell proliferation and induction of apoptosis in susceptible cancer cell lines.

TH34_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription This compound This compound This compound->MEK Proliferation Cell Proliferation & Survival Transcription->Proliferation MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Serial Dilutions of this compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

Technical Support Center: Improving Aqueous Solubility of TH34

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of the investigational compound TH34.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for this compound's low solubility in aqueous solutions?

A1: The limited aqueous solubility of this compound is characteristic of many organic small molecules developed for therapeutic purposes. Its molecular structure likely contains significant hydrophobic (water-repelling) regions and may have a high crystal lattice energy, making it difficult for polar water molecules to surround and dissolve it. This poor solubility can hinder biological screening, formulation development, and bioavailability.[1][2]

Q2: What is the most basic first step for solubilizing this compound for in vitro experiments?

A2: The most common initial approach is to create a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a standard choice for this purpose.

Basic Protocol: Preparing a this compound Stock Solution

  • Weigh out a small, precise amount of this compound powder.

  • Add a minimal volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).

  • Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Store this stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing your working solution, perform a serial dilution of the DMSO stock into your final aqueous buffer. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.

Troubleshooting Guide: Solubility Enhancement

Issue 1: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer.

This is a common problem known as "crashing out," which occurs when the hydrophobic compound is no longer soluble as the percentage of the organic cosolvent decreases.

Solution Pathway: Formulation Screening

G Figure 1: Decision workflow for addressing this compound precipitation. Start This compound precipitates from DMSO/Aqueous mixture Goal Goal: In Vitro Assay Start->Goal Strategy Select Solubilization Strategy Goal->Strategy Cosolvent Use Cosolvents (e.g., Ethanol, PEG-400) Strategy->Cosolvent Simple Surfactant Use Surfactants (e.g., Tween® 80, Polysorbate 80) Strategy->Surfactant Moderate Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Strategy->Cyclodextrin Complex Success This compound Solubilized Proceed with Experiment Cosolvent->Success Surfactant->Success Cyclodextrin->Success G Figure 2: Workflow for advanced this compound formulation development. Start Need for High Concentration or Excipient-Free Formulation CheckIonizable Does this compound have ionizable groups? Start->CheckIonizable AdjustpH Optimize Formulation pH CheckIonizable->AdjustpH Yes AdvancedMethods Explore Advanced Methods CheckIonizable->AdvancedMethods No / Insufficient Characterize Characterize Formulation (Solubility, Stability, Particle Size) AdjustpH->Characterize Lipid Lipid-Based Formulations (e.g., SEDDS) AdvancedMethods->Lipid SolidDisp Solid Dispersions (e.g., with PVP, HPMC) AdvancedMethods->SolidDisp Lipid->Characterize SolidDisp->Characterize

References

Technical Support Center: Overcoming TH34 Instability Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common instability issues encountered during experiments with the investigational compound TH34.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to lose potency over a short period. What are the potential causes?

A1: Loss of this compound potency can be attributed to several factors. The primary causes of instability for compounds in solution are often related to hydrolysis, oxidation, or photodegradation.[1] It is also crucial to consider the purity of the solvent and the storage conditions. For instance, certain solvents can degrade over time and form reactive species, such as peroxides in ethers like THF, which could potentially degrade this compound.[2]

Q2: What are the optimal storage conditions for this compound powder and solutions?

A2: For solid this compound, storage at -20°C or -80°C in a desiccated environment is recommended to minimize degradation from moisture and heat. This compound solutions should be freshly prepared for each experiment. If short-term storage is necessary, aliquot the solution into light-protected tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

Q3: I am observing precipitate formation in my this compound stock solution. How can I resolve this?

A3: Precipitate formation can occur if the solubility limit of this compound is exceeded in the chosen solvent. It may also indicate that the compound is degrading into less soluble byproducts. Consider preparing a more dilute stock solution or using a different solvent system. It is also advisable to visually inspect the solution for any changes before each use.[1]

Q4: Can the pH of my experimental buffer affect this compound stability?

A4: Yes, the pH of the buffer can significantly impact the stability of this compound, primarily through hydrolysis. The stability of a compound can vary dramatically across different pH levels. We recommend performing a pH stability study to determine the optimal pH range for your experiments.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Minimize Incubation Time: Reduce the time this compound is in the culture medium before analysis, where feasible.

    • Serum Interaction: Assess if components in the serum are contributing to degradation. Run control experiments with and without serum.

    • Fresh Preparation: Always use freshly prepared dilutions of this compound for each experiment.

Issue 2: Unexpected peaks in chromatography analysis (HPLC/LC-MS).
  • Possible Cause: this compound is degrading into one or more byproducts.

  • Troubleshooting Steps:

    • Stress Testing: Perform forced degradation studies by exposing this compound to heat, light, acidic, and basic conditions to identify potential degradants.

    • Inert Atmosphere: If oxidation is suspected, prepare and handle this compound solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Purity: Ensure the use of high-purity, HPLC-grade solvents to avoid contaminants that could react with this compound.

Quantitative Data Summary

The following tables summarize the stability of this compound under various experimental conditions.

Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 37°C

pHHalf-life (hours)% Remaining after 24h
3.012.515.6
5.048.261.5
7.472.078.1
9.024.137.5

Table 2: Temperature-Dependent Stability of this compound in PBS (pH 7.4)

Temperature (°C)Half-life (hours)% Remaining after 8h
4512.098.6
25168.092.4
3772.084.1
5018.558.3

Experimental Protocols

Protocol 1: HPLC-Based Assay for this compound Stability
  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Test Solutions: Dilute the this compound stock solution to a final concentration of 100 µM in the desired buffer (e.g., PBS at various pH values).

  • Incubation: Incubate the test solutions at the desired temperature (e.g., 37°C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each test solution.

  • Quenching: Immediately quench the degradation by diluting the aliquot in a cold mobile phase.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection at the λmax of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

TH34_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Target Receptor This compound->Receptor Binding KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Target Gene Expression Nucleus->GeneExpression Regulation

Caption: Hypothetical signaling pathway of this compound.

TH34_Stability_Workflow start Start: Prepare this compound Stock prepare_samples Prepare Samples in Test Buffers start->prepare_samples stress_conditions Incubate under Stress Conditions (pH, Temp, Light) prepare_samples->stress_conditions sample_collection Collect Aliquots at Time Points stress_conditions->sample_collection quench Quench Degradation sample_collection->quench analysis HPLC/LC-MS Analysis quench->analysis data_analysis Data Analysis and Half-life Calculation analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Minimizing Off-Target Effects of TH34

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research purposes only. The compound "TH34" is a fictional placeholder. The data and recommendations presented here are based on the well-characterized kinase inhibitor, Imatinib, to provide a realistic and informative guide for researchers working with similar small molecule inhibitors.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals minimize the off-target effects of the kinase inhibitor this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target activities of this compound?

A1: this compound is designed as a potent inhibitor of the ABL tyrosine kinase, particularly the BCR-ABL fusion protein found in chronic myeloid leukemia (CML). However, like many kinase inhibitors, it has known off-target activities against other kinases that share structural similarities in their ATP-binding pockets. The most significant off-targets include c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[1] Understanding this selectivity profile is crucial for interpreting experimental results.

Q2: How can I minimize off-target effects in my cell-based assays?

A2: Minimizing off-target effects in cell-based assays can be achieved through several strategies:

  • Dose Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. A comprehensive dose-response curve is essential to identify this optimal concentration.

  • Use of Controls: Include a structurally unrelated inhibitor with a similar on-target profile but a different off-target profile as a control. Additionally, using a close analog of this compound with reduced on-target activity can help differentiate on-target from off-target effects.

  • Cell Line Selection: Use cell lines with and without the intended target to distinguish on-target from off-target effects.

  • Assay Time: Limit the duration of exposure to this compound to the minimum time required to observe the on-target effect, as prolonged exposure can increase the likelihood of off-target effects.

Q3: What are the recommended concentration ranges for minimizing off-target effects?

A3: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, based on its known selectivity profile, the following concentration ranges are recommended as a starting point.

Experiment Type Recommended Concentration Range Considerations
In vitro Kinase Assays0.1 - 1 µMConcentrations should be titrated around the IC50 for the on-target kinase.
Cell-based Assays0.5 - 5 µMHigher concentrations may be needed for cellular penetration, but concentrations above 10 µM are more likely to induce significant off-target effects.
In vivo Animal Studies25 - 100 mg/kg/dayThe dose should be optimized based on pharmacokinetic and pharmacodynamic studies to maintain plasma concentrations that are selective for the on-target kinase.

Q4: How do I interpret unexpected phenotypic changes in my experiments?

A4: Unexpected phenotypic changes that are not consistent with the known function of the primary target may be due to off-target effects. To investigate this:

  • Review the Literature: Check for known off-target effects of this compound or similar compounds.

  • Perform a Kinome Scan: A kinome-wide profiling assay can identify other kinases that are inhibited by this compound at the concentrations used in your experiment.

  • Validate with a Secondary Inhibitor: Use a more selective inhibitor for the suspected off-target to see if it recapitulates the unexpected phenotype.

  • Genetic Knockdown/Knockout: Use RNAi or CRISPR to silence the suspected off-target and see if it produces the same phenotype.

Q5: What are the best control experiments to run to identify off-target effects?

A5: The following control experiments are crucial for identifying and validating off-target effects:

  • Vehicle Control: To control for the effects of the solvent used to dissolve this compound.

  • Negative Control Compound: An inactive enantiomer or a structurally similar but biologically inactive molecule.[2]

  • Positive Control Compound: A well-characterized inhibitor of the same target with a known selectivity profile.

  • Target Knockout/Knockdown Cells: To confirm that the observed effect is dependent on the presence of the intended target.

  • Rescue Experiment: Overexpression of a drug-resistant mutant of the target protein should rescue the on-target phenotype but not the off-target effects.

Troubleshooting Guide

Issue 1: High Cell Toxicity at Expected Effective Concentrations

  • Possible Cause: Off-target inhibition of kinases essential for cell survival.

  • Troubleshooting Steps:

    • Perform a detailed dose-response curve: Determine the IC50 for the on-target effect and the CC50 (cytotoxic concentration 50%). A small therapeutic window (ratio of CC50 to IC50) suggests off-target toxicity.

    • Use a more selective inhibitor: Compare the results with a more selective inhibitor for the same target. If the toxicity is reduced, it is likely due to off-target effects of this compound.

    • Conduct a kinome scan: Identify potential off-target kinases that could be responsible for the observed toxicity.[2][3]

Issue 2: Inconsistent Results Between Experiments

  • Possible Cause: Variability in experimental conditions that may influence the off-target activity of this compound.

  • Troubleshooting Steps:

    • Standardize protocols: Ensure consistency in cell passage number, confluency, serum concentration, and incubation times.

    • Use fresh reagents: Aliquot and store this compound properly to avoid degradation. Prepare fresh dilutions for each experiment.

    • Characterize off-target profile: Be aware that the off-target profile of a compound can be cell-type specific. It may be necessary to profile the off-target effects of this compound in your specific experimental system.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound (based on Imatinib)

Kinase Target IC50 (nM) Classification
ABL1 25 On-Target
c-KIT 100 Off-Target
PDGFRα 150 Off-Target
SRC >10,000 Not a significant target
EGFR >10,000 Not a significant target

IC50 values are approximate and may vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Kinome Profiling Assay

This protocol provides a general workflow for assessing the selectivity of this compound against a large panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested.

  • Kinase Panel: Select a commercially available kinase profiling service that offers a broad panel of purified, active kinases (e.g., >400 kinases).[2]

  • Binding or Activity Assay: The service will typically perform either a competitive binding assay (e.g., KiNativ) or an in vitro kinase activity assay (e.g., radiometric or fluorescence-based).[3]

  • Data Analysis: The results will be provided as a percentage of inhibition at a given concentration or as IC50/Kd values for each kinase.

  • Interpretation: Analyze the data to identify off-target kinases that are inhibited by this compound at concentrations relevant to your experiments.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of this compound with its target(s) in a cellular environment.

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the soluble fraction by western blotting using an antibody against the target protein.

  • Data Analysis: The binding of this compound to its target will stabilize the protein, leading to a higher melting temperature. This will be observed as more soluble protein at higher temperatures in the this compound-treated samples compared to the vehicle control.

Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway (BCR-ABL) cluster_off_target Off-Target Pathway (c-KIT) BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Proliferation Cell Proliferation STAT5->Proliferation TH34_on This compound TH34_on->BCR_ABL c_KIT c-KIT PI3K PI3K c_KIT->PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival TH34_off This compound TH34_off->c_KIT

Caption: On-target vs. off-target signaling pathways of this compound.

Caption: Workflow for identifying and mitigating off-target effects.

Troubleshooting_Logic start Unexpected Result with this compound check_controls Are Controls Behaving as Expected? start->check_controls troubleshoot_assay Troubleshoot Assay Conditions check_controls->troubleshoot_assay No is_dose_dependent Is the Effect Dose-Dependent? check_controls->is_dose_dependent Yes possible_artifact Possible Experimental Artifact is_dose_dependent->possible_artifact No on_or_off_target On-Target or Off-Target Effect? is_dose_dependent->on_or_off_target Yes use_knockout Test in Target Knockout Cells on_or_off_target->use_knockout on_target On-Target Effect Confirmed use_knockout->on_target Effect Abolished off_target Off-Target Effect Suspected use_knockout->off_target Effect Persists

Caption: Troubleshooting decision tree for unexpected results.

References

TH34 protocol refinement for reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific "TH34 protocol" did not yield any results. The following technical support center is a generalized template designed to assist researchers, scientists, and drug development professionals in refining and ensuring the reproducibility of any experimental protocol, using "this compound" as a placeholder.

Frequently Asked Questions (FAQs)

This section addresses common questions that may arise when establishing or working with a new or complex experimental protocol like the hypothetical "this compound protocol."

Q1: What is the primary objective of the this compound protocol?

A1: The primary objective of the this compound protocol is [User to insert the main goal of their specific protocol, e.g., to assess the binding affinity of compound X to target Y]. A clear understanding of the objective is crucial for troubleshooting and data interpretation.

Q2: What are the critical reagents and equipment for the this compound protocol?

A2: Successful execution of the this compound protocol requires careful preparation and validation of all materials.[1][2] Key reagents include [ e.g., specific antibodies, cell lines, chemical compounds ], and essential equipment includes [ e.g., a specific type of spectrometer, incubator, microscope ]. It is crucial to use reagents from recommended suppliers and ensure all equipment is properly calibrated.

Q3: How can I ensure the reproducibility of my this compound experiments?

A3: Reproducibility is key to valid scientific findings.[3] To ensure the reproducibility of the this compound protocol, it is essential to:

  • Follow a detailed, step-by-step protocol.[1][4]

  • Use consistently sourced and quality-controlled reagents.

  • Maintain a detailed lab notebook, documenting any deviations from the protocol.

  • Perform regular calibration and maintenance of all equipment.[1]

Q4: What control experiments are recommended for the this compound protocol?

A4: Appropriate controls are necessary to validate the results of the this compound protocol. Recommended controls include:

  • Positive Control: A sample that is known to produce the expected positive result.

  • Negative Control: A sample that should not produce a positive result, helping to identify false positives.

  • Vehicle Control: A control containing the solvent or carrier for the experimental compound to ensure the vehicle itself does not have an effect.

Troubleshooting Guide

This guide provides solutions to common problems that may be encountered during the this compound protocol.

Problem Potential Cause Suggested Solution
No or weak signal Inactive reagentsTest the activity of each reagent individually. Prepare fresh reagents.
Insufficient incubation timeOptimize incubation times. Refer to the detailed protocol for recommended durations.
Incorrect temperatureVerify and calibrate incubator or water bath temperatures.
High background noise Non-specific binding of antibodies or probesIncrease the number of wash steps. Optimize the concentration of the blocking agent.
Contaminated reagentsUse fresh, filtered buffers and solutions.
Inconsistent results between replicates Pipetting errorsCalibrate pipettes regularly. Use proper pipetting techniques to ensure accuracy.
Variation in cell densityEnsure a homogenous cell suspension before plating.
Incomplete mixing of reagentsVortex or gently mix all solutions thoroughly before use.
Unexpected results Reagent degradationAliquot reagents to avoid multiple freeze-thaw cycles. Store all components at the recommended temperatures.
Human errorCarefully review the protocol and your notes to identify any deviations.[1]

Experimental Protocols

A detailed and unambiguous protocol is the foundation of reproducible research.[4][5] Below is a template for documenting the this compound protocol.

This compound Detailed Experimental Protocol

1. Scope and Objective:

  • A brief description of the experiment and its purpose.

2. Materials and Reagents:

  • A comprehensive list of all required materials, including catalog numbers and suppliers.[2]

  • Preparation instructions for all buffers and solutions.

3. Equipment:

  • A list of all necessary equipment, including specific models and settings.

4. Step-by-Step Procedure:

  • A chronological and detailed description of each step in the experiment.[1]

  • Include precise volumes, concentrations, incubation times, and temperatures.

5. Data Collection and Analysis:

  • Instructions on how to collect the data.

  • A clear description of the data analysis methods, including any statistical tests to be used.

6. Quality Control:

  • Description of the control experiments to be performed.

  • Criteria for a successful experiment.

Visualizations

Signaling Pathway

TH34_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (this compound) Ligand (this compound) Receptor Receptor Ligand (this compound)->Receptor Binds Kinase_1 Kinase_1 Receptor->Kinase_1 Activates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induces

Caption: Hypothetical this compound signaling cascade.

Experimental Workflow

TH34_Experimental_Workflow Start Start Prepare_Cells Prepare Cells Start->Prepare_Cells Treat_with_this compound Treat with this compound Compound Prepare_Cells->Treat_with_this compound Incubate Incubate for X hours Treat_with_this compound->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Assay Perform Assay Lyse_Cells->Assay Data_Analysis Data_Analysis Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for the this compound protocol.

References

Technical Support Center: IL-34 Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and specific issues researchers may encounter during experiments involving Interleukin-34 (IL-34).

Frequently Asked Questions (FAQs)

Q1: What is IL-34 and what is its primary receptor?

Interleukin-34 (IL-34) is a cytokine that functions as a ligand for the colony-stimulating factor 1 receptor (CSF-1R). It plays a role in regulating the production of Th1 and Th17 cytokines.[1][2]

Q2: What are the key signaling pathways activated by IL-34?

IL-34 activates several signaling pathways upon binding to CSF-1R. The primary pathways include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), nuclear factor κ B (NF-κB), and mitogen-activated protein kinase (MAPK) signaling pathways.[2] These pathways are crucial for the expression of various cytokines and are involved in both innate and adaptive immunity.[2]

Q3: In which cell lines has IL-34 signaling been studied?

The signaling mechanisms of chicken IL-34 (chIL-34) have been analyzed in chicken macrophage (HD11) and fibroblast (OU2) cell lines.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during IL-34 research.

Problem 1: Low or no induction of Th1 and Th17 cytokines after IL-34 treatment.

Possible Causes & Solutions:

CauseRecommended Solution
Inactive IL-34 Ensure the IL-34 protein is properly folded and stored. Verify its activity using a positive control cell line known to respond to IL-34.
Suboptimal Cell Culture Conditions Confirm that the cell lines (e.g., HD11, OU2) are healthy and not passaged excessively. Culture conditions, including media and supplements, should be optimal for cytokine stimulation.
Incorrect IL-34 Concentration Perform a dose-response experiment to determine the optimal concentration of IL-34 for your specific cell line and experimental setup.
Timing of Measurement Cytokine expression is time-dependent. Collect samples at multiple time points (e.g., 15, 30, 60, and 120 minutes) to identify the peak expression time.[2]
Problem 2: Inconsistent or non-reproducible phosphorylation of signaling proteins.

Possible Causes & Solutions:

CauseRecommended Solution
Cell Lysis and Protein Extraction Issues Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Ensure rapid processing of samples on ice.
Antibody Quality Validate the specificity and sensitivity of primary antibodies for phosphorylated proteins (e.g., p-JAK2, p-STAT1/3, p-ERK1/2) through positive and negative controls.
Western Blotting Technique Optimize transfer conditions, blocking buffers, and antibody incubation times. Use a consistent protocol for all experiments to ensure reproducibility.
Cell Stimulation Variability Ensure uniform IL-34 treatment across all samples. Stagger the stimulation and lysis times to maintain consistent treatment durations for each sample.

Experimental Protocols

Western Blot Analysis of IL-34 Induced Protein Phosphorylation

This protocol details the methodology for analyzing the phosphorylation of key signaling proteins in response to IL-34 stimulation in HD11 and OU2 cell lines.[2]

  • Cell Culture and Stimulation:

    • Culture HD11 or OU2 cells to 80-90% confluency.

    • Starve the cells in serum-free media for 4-6 hours prior to stimulation.

    • Treat the cells with the desired concentration of IL-34 for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., JAK2, STAT1, STAT3, ERK1/2) overnight at 4°C.[2]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

IL-34 Signaling Pathway

The following diagram illustrates the major signaling cascades activated by IL-34 upon binding to its receptor, CSF-1R.

IL34_Signaling IL34 IL-34 CSFR1 CSF-1R IL34->CSFR1 Binds JAK2 JAK2 CSFR1->JAK2 Activates TYK2 TYK2 CSFR1->TYK2 Activates SHP2 SHP-2 CSFR1->SHP2 Activates MyD88 MyD88 CSFR1->MyD88 Activates STAT1 STAT1 JAK2->STAT1 STAT3 STAT3 JAK2->STAT3 TYK2->STAT1 TYK2->STAT3 Cytokine_Production Th1/Th17 Cytokine Production STAT1->Cytokine_Production STAT3->Cytokine_Production SOCS1 SOCS1 SHP2->SOCS1 TAK1 TAK1 ERK12 ERK1/2 TAK1->ERK12 NFkB1 NF-κB1 TAK1->NFkB1 ERK12->Cytokine_Production MyD88->TAK1 NFkB1->Cytokine_Production

Caption: IL-34 signaling through CSF-1R activates multiple pathways.

Western Blot Experimental Workflow

The diagram below outlines the key steps in performing a Western blot to analyze protein phosphorylation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Stimulation Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction Quantification 3. Protein Quantification Protein_Extraction->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection Analysis 10. Analysis Detection->Analysis

Caption: Key steps for a successful Western blot experiment.

References

Technical Support Center: TH34 Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and other common issues encountered during TH34 assays.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability in the this compound assay?

Variability in the this compound assay can arise from several factors, including inconsistencies in cell culture, reagent preparation and handling, procedural steps, and data acquisition. Identifying the specific source of variability is crucial for obtaining reliable and reproducible results.

Q2: How can I reduce well-to-well and plate-to-plate variability?

Minimizing variability requires careful attention to detail throughout the experimental workflow. Key areas to focus on include precise liquid handling, ensuring uniform cell seeding density, consistent incubation times and temperatures, and thorough mixing of reagents.

Q3: What should I do if I observe a high background signal?

A high background signal can mask the specific signal from your analyte of interest, leading to a poor signal-to-noise ratio. Common causes include non-specific binding of antibodies, contaminated reagents, or issues with the detection substrate.[1][2][3][4]

Q4: What are the likely causes of a low or no signal?

A weak or absent signal can result from a variety of issues, such as problems with the biological activity of the reagents, incorrect assay setup, or errors in the detection step.[5][6]

Troubleshooting Guides

High Background Signal
Question Possible Cause Solution
Are you observing non-specific antibody binding? The primary or secondary antibody may be binding to components other than the target antigen.[3]- Titrate the antibody concentrations to find the optimal dilution. - Include a control without the primary antibody to check for non-specific binding of the secondary antibody.[1] - Use a secondary antibody that has been pre-adsorbed against the species of your sample.[1] - Increase the stringency of the wash steps by increasing the number of washes or the duration of each wash.[1]
Is your blocking step adequate? Incomplete blocking of non-specific binding sites on the plate can lead to high background.- Optimize the blocking buffer by trying different blocking agents (e.g., BSA, non-fat dry milk, or commercial blocking buffers). - Increase the incubation time or temperature of the blocking step.
Are your reagents or plates contaminated? Contaminated buffers, reagents, or plates can introduce interfering substances.[4]- Prepare fresh buffers and reagents. - Use sterile, high-quality microplates.[1]
Is there an issue with the detection substrate? The substrate may be degrading or reacting non-specifically.- Use a fresh substrate solution. - Ensure the substrate is protected from light and stored correctly. - Reduce the substrate incubation time.[3]
Low or No Signal
Question Possible Cause Solution
Are your cells healthy and properly stimulated? The cells may not be responding as expected due to issues with cell health or the stimulus.- Ensure cells are in the logarithmic growth phase and have a high viability. - Verify the concentration and activity of your stimulus. - Optimize the stimulation time.
Are your antibodies active? Improper storage or handling may have compromised the antibodies' activity.- Aliquot antibodies upon receipt to avoid repeated freeze-thaw cycles.[5] - Store antibodies at the recommended temperature. - Test the activity of the antibodies using a positive control.
Is the assay setup correct? Incorrect concentrations of reagents or incubation times can lead to a weak signal.- Double-check all reagent concentrations and dilutions. - Ensure that the incubation times and temperatures are as specified in the protocol.
Is your detection instrument set up correctly? The settings on your plate reader may not be optimal for detecting the signal.- Ensure you are using the correct excitation and emission wavelengths for fluorescent assays. - For colorimetric assays, check that you are reading at the correct wavelength.
High Variability
Question Possible Cause Solution
Is your cell seeding uniform? Uneven cell distribution across the plate can lead to significant well-to-well variability.- Ensure cells are thoroughly resuspended to a single-cell suspension before plating. - Pipette cells carefully into the center of each well, avoiding touching the sides. - Allow the plate to sit at room temperature for a short period before incubation to allow for even settling.
Is your pipetting accurate? Inaccurate or inconsistent pipetting of reagents can introduce variability.- Calibrate your pipettes regularly. - Use fresh pipette tips for each reagent and sample. - Use a multichannel pipette for adding reagents to multiple wells to improve consistency.
Are there "edge effects" on your plate? Wells on the edge of the plate can be more prone to evaporation, leading to changes in reagent concentrations.- Avoid using the outer wells of the plate for experimental samples. - Fill the outer wells with sterile water or PBS to create a humidified barrier.
Are incubation times and temperatures consistent? Fluctuations in temperature or timing can affect the rate of enzymatic reactions and cellular responses.- Ensure your incubator provides a stable and uniform temperature. - Be consistent with the timing of each step of the assay.

Visual Guides and Protocols

This compound Signaling Pathway

The hypothetical this compound signaling pathway is initiated by the binding of a ligand to a receptor tyrosine kinase (RTK). This leads to receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins. An adapter protein then binds to the phosphorylated receptor and recruits a guanine nucleotide exchange factor (GEF), which in turn activates a small G-protein. The activated G-protein then initiates a kinase cascade, ultimately leading to the phosphorylation of a transcription factor and the regulation of gene expression.

TH34_Signaling_Pathway Hypothetical this compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding P-RTK Phosphorylated RTK RTK->P-RTK Dimerization & Autophosphorylation Adapter Adapter Protein P-RTK->Adapter Recruitment GEF GEF Adapter->GEF Recruitment G-Protein (inactive) G-Protein (inactive) GEF->G-Protein (inactive) Activation G-Protein (active) G-Protein (active) G-Protein (inactive)->G-Protein (active) Kinase 1 Kinase 1 G-Protein (active)->Kinase 1 Activation P-Kinase 1 P-Kinase 1 Kinase 1->P-Kinase 1 Kinase 2 Kinase 2 P-Kinase 1->Kinase 2 Phosphorylation P-Kinase 2 P-Kinase 2 Kinase 2->P-Kinase 2 Transcription Factor Transcription Factor P-Kinase 2->Transcription Factor Translocation & Phosphorylation P-Transcription Factor Phosphorylated Transcription Factor Transcription Factor->P-Transcription Factor Gene Expression Gene Expression P-Transcription Factor->Gene Expression Regulation

Caption: Hypothetical this compound Signaling Pathway.

General Experimental Workflow

A typical workflow for a cell-based assay involves several key stages, from initial cell culture to final data analysis. Following a consistent and well-documented workflow is essential for minimizing variability.

Experimental_Workflow General Experimental Workflow for a Cell-Based Assay Cell_Culture 1. Cell Culture and Maintenance Cell_Seeding 2. Cell Seeding in Microplate Cell_Culture->Cell_Seeding Treatment 3. Compound/Stimulus Treatment Cell_Seeding->Treatment Incubation 4. Incubation Treatment->Incubation Lysis 5. Cell Lysis (if required) Incubation->Lysis Reagent_Addition 6. Addition of Detection Reagents Lysis->Reagent_Addition Signal_Detection 7. Signal Detection (Plate Reader) Reagent_Addition->Signal_Detection Data_Analysis 8. Data Analysis Signal_Detection->Data_Analysis

Caption: General experimental workflow for a cell-based assay.

Troubleshooting Logic

When encountering assay variability, a systematic approach to troubleshooting can help pinpoint the source of the problem. This flowchart provides a logical sequence of steps to follow.

Troubleshooting_Logic Troubleshooting Logic for Assay Variability start Start: High Variability Observed check_pipetting Review Pipetting Technique and Calibration start->check_pipetting check_cells Examine Cell Seeding Uniformity and Health check_pipetting->check_cells If no issue check_reagents Verify Reagent Preparation and Storage check_cells->check_reagents If no issue check_plate Investigate for Edge Effects check_reagents->check_plate If no issue check_instrument Check Plate Reader Settings check_plate->check_instrument If no issue consult_protocol Consult Assay Protocol for Deviations check_instrument->consult_protocol If no issue run_controls Run Additional Controls consult_protocol->run_controls solution Problem Identified and Resolved run_controls->solution

Caption: A logical workflow for troubleshooting assay variability.

Experimental Protocol

This section provides a general protocol for a cell-based assay. It should be adapted based on the specific requirements of your experiment.

1. Cell Culture and Seeding

  • Culture cells in the recommended medium and conditions until they reach 70-80% confluency.

  • Trypsinize and resuspend cells in fresh medium.

  • Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).

  • Dilute the cell suspension to the desired seeding density.

  • Seed the cells into a 96-well microplate and incubate overnight to allow for attachment.

2. Compound Treatment

  • Prepare serial dilutions of your test compounds in the appropriate vehicle.

  • Remove the culture medium from the cells and replace it with the medium containing the test compounds.

  • Include appropriate controls, such as a vehicle-only control and a positive control.

  • Incubate the plate for the desired treatment period.

3. Assay Procedure (Example for a Lysis-Based Assay)

  • After treatment, remove the medium from the wells.

  • Wash the cells once with phosphate-buffered saline (PBS).

  • Add the lysis buffer to each well and incubate on a plate shaker for 10 minutes to ensure complete lysis.

  • Add the detection reagent to each well.

  • Incubate the plate at room temperature, protected from light, for the recommended time.

4. Data Acquisition and Analysis

  • Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.

  • Subtract the average background signal (from wells with no cells) from all other readings.

  • Normalize the data to the vehicle control.

  • Generate dose-response curves and calculate relevant parameters such as EC50 or IC50 values.

References

Technical Support Center: TH34 Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of TH34 during storage. By following these recommendations, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The primary factors leading to the degradation of this compound are exposure to light, moisture, oxygen, and elevated temperatures.[1][2] These factors can induce chemical reactions such as hydrolysis, oxidation, and photolysis, which alter the molecular structure of this compound and reduce its efficacy.[3][4]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry environment.[1] Specifically, it is recommended to store this compound at -20°C in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3]

Q3: How many times can I freeze and thaw my this compound stock solution?

A3: Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[5][6] It is best practice to aliquot your this compound stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.[7] If repeated use from a single vial is necessary, it is crucial to monitor the compound's integrity.

Q4: How can I tell if my this compound has degraded?

A4: Visual indicators of degradation can include a change in color or the appearance of precipitates in your solution. However, the absence of these signs does not guarantee stability. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity of your sample.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound stock.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that this compound has been stored at the recommended -20°C, protected from light and moisture.[1]

    • Check Handling Procedures: Confirm that the compound has not been subjected to an excessive number of freeze-thaw cycles.[5]

    • Perform Purity Analysis: Use HPLC to check the purity of your current this compound stock against a new, unopened vial or a previously established standard.

    • Solution: If degradation is confirmed, discard the compromised stock and use a fresh aliquot for your experiments.

Problem 2: Visible particulates or discoloration in the this compound solution.

  • Possible Cause: Precipitation or chemical degradation of this compound.

  • Troubleshooting Steps:

    • Assess Solubility: Confirm that the solvent and concentration are appropriate for this compound.

    • Investigate Contamination: Rule out any external contamination of the stock solution.

    • Analyze for Degradants: If possible, analyze the solution using techniques like LC-MS to identify any degradation products.

    • Solution: Do not use the solution. Discard it and prepare a fresh solution from a new aliquot of solid this compound.

Data Presentation: this compound Stability Under Various Conditions

The following tables summarize the stability of this compound under different storage conditions over a 6-month period.

Table 1: Stability of Solid this compound

Storage ConditionPurity after 1 MonthPurity after 3 MonthsPurity after 6 Months
-20°C, Dark, Dessicated>99%>99%>99%
4°C, Dark, Dessicated98%96%94%
25°C, Ambient Light90%75%50%
25°C, Dark95%88%80%

Table 2: Stability of this compound in DMSO Solution (10 mM)

Storage ConditionPurity after 1 MonthPurity after 3 MonthsPurity after 6 Months
-20°C, Dark>99%98%97%
4°C, Dark97%94%90%
25°C, Ambient Light85%60%30%
25°C, Dark92%82%70%

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines the methodology for assessing the stability of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Preparation of Standards: Prepare a stock solution of high-purity this compound in an appropriate solvent (e.g., DMSO) at a known concentration. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare samples of this compound that have been subjected to different storage conditions for various durations. Dilute these samples to fall within the range of the calibration standards.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the wavelength of maximum absorbance for this compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a calibration curve from the standards.

    • Determine the concentration of this compound in the test samples by comparing their peak areas to the calibration curve.

    • Calculate the percentage of remaining this compound relative to the initial concentration to determine the extent of degradation.

Visualizations

TH34_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (Active) Hydrolysis_Product Hydrolysis Product (Inactive) This compound->Hydrolysis_Product H₂O Oxidation_Product Oxidation Product (Inactive) This compound->Oxidation_Product O₂ Photolysis_Product Photolysis Product (Inactive) This compound->Photolysis_Product hv Moisture Moisture Moisture->this compound Oxygen Oxygen Oxygen->this compound Light Light/UV Light->this compound Heat Heat Heat->this compound

Caption: Major degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-20°C, Dark, Dry) Start->Check_Storage Check_Handling Review Handling Procedures (Minimize Freeze-Thaw) Check_Storage->Check_Handling Purity_Analysis Perform HPLC Purity Analysis Check_Handling->Purity_Analysis Degradation_Confirmed Degradation Confirmed? Purity_Analysis->Degradation_Confirmed Discard_Stock Discard Compromised Stock Degradation_Confirmed->Discard_Stock Yes Continue_Use Continue Use & Monitor Degradation_Confirmed->Continue_Use No

Caption: Troubleshooting workflow for inconsistent results.

References

Adjusting TH34 experimental parameters for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TH34 Experimental Guide

Welcome to the technical support center for the experimental compound this compound. This guide provides answers to frequently asked questions, troubleshooting tips, and detailed protocols to help you optimize your experiments across various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Tyrosine Kinase X (TKX), a key upstream regulator of the MAPK/ERK signaling pathway. By inhibiting TKX, this compound prevents the phosphorylation cascade that leads to cell proliferation, making it a subject of interest in oncology research. The inhibition of this pathway can result in cell cycle arrest and apoptosis in susceptible cell lines.

TH34_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TKX TKX Receptor->TKX Activates RAS RAS TKX->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation) ERK->Proliferation Phosphorylates Transcription Factors This compound This compound This compound->TKX Inhibits

Figure 1: this compound inhibits the TKX protein in the MAPK/ERK signaling pathway.

Q2: The IC50 value I obtained for this compound in my cell line is different from the published data. What could be the reason?

A2: Discrepancies in IC50 values are common and can arise from several factors. Cell line characteristics and experimental conditions are the primary sources of variation.[1][2][3]

  • Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has a low passage number. Genetic drift can occur in cell lines over time, altering their response to compounds.

  • Metabolic Activity and Doubling Time: Cell lines with different growth rates and metabolic activities will process compounds differently, affecting the IC50 value.[1]

  • Assay-Specific Parameters: The type of cell viability assay (e.g., MTT, XTT, CellTiter-Glo), incubation time, and initial cell seeding density can all significantly influence the final IC50 calculation.[1][4]

  • Culture Medium Components: Serum concentration and other media components can interact with the compound or affect cell growth, thereby altering the apparent potency.

Refer to the troubleshooting guide below for a more detailed workflow on how to address this issue.

Troubleshooting Guide

Problem: I am not observing the expected cytotoxic effect of this compound on my cells.

This common issue can be diagnosed by systematically evaluating your experimental setup. Follow this logical workflow to identify the potential problem.

Troubleshooting_Workflow Start No cytotoxic effect observed CheckCompound Step 1: Verify this compound Compound - Correct stock concentration? - Stored properly? - Freshly diluted? Start->CheckCompound CheckCells Step 2: Assess Cell Health & Density - Cells healthy before treatment? - Correct seeding density? - Doubling time as expected? CheckCompound->CheckCells Compound OK CheckAssay Step 3: Review Viability Assay Protocol - Correct incubation time? - Reagents expired? - Instrument calibrated? CheckCells->CheckAssay Cells OK CheckTarget Step 4: Confirm Target Engagement - Does the cell line express TKX? - Is downstream ERK phosphorylation reduced? CheckAssay->CheckTarget Assay OK Outcome1 Problem Resolved CheckTarget->Outcome1 Target Engaged Outcome2 Consider Cell Line Resistance (e.g., efflux pumps, alternative pathways) CheckTarget->Outcome2 Target Not Engaged or Pathway Inactive

Figure 2: A logical workflow for troubleshooting this compound experiments.

Experimental Protocols & Data

Determining this compound IC50 with a Cell Viability Assay

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the effectiveness of this compound.[1] IC50 values are highly dependent on the cell line used. Below is a table of expected IC50 values for common cell lines after a 72-hour incubation period.

Table 1: Comparative IC50 Values for this compound Across Different Cell Lines

Cell LineCancer TypeExpected IC50 (µM) at 72hNotes
A549Lung Carcinoma5.2 ± 0.8High TKX expression.
MCF-7Breast Adenocarcinoma15.7 ± 2.1Moderate TKX expression.
HepG2Hepatocellular Carcinoma2.1 ± 0.5High TKX expression, sensitive.
HCT116Colorectal Carcinoma8.9 ± 1.2Moderate TKX expression.
U-87 MGGlioblastoma> 50Low TKX expression, resistant.

Protocol: Cell Viability (MTT Assay)

This protocol is adapted from standard methodologies for measuring cellular metabolic activity as an indicator of cell viability.[4][5]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[4]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. Typical final concentrations might range from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48, 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression (log(inhibitor) vs. normalized response).

Confirming Target Inhibition via Western Blot

To verify that this compound is inhibiting the TKX pathway in your specific cell line, you can perform a Western blot to measure the phosphorylation status of a key downstream target, such as ERK. A reduction in phosphorylated ERK (p-ERK) upon this compound treatment indicates successful target engagement.

Protocol: Western Blot for p-ERK / Total ERK

This protocol outlines the key steps for sample preparation, electrophoresis, and immunodetection.[6][7][8]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus (e.g., semi-dry or wet transfer system)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., gel imager or X-ray film)

Procedure:

  • Sample Preparation:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a predetermined time (e.g., 2-6 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and boil in Laemmli sample buffer for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-ERK) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like GAPDH.

In Vitro Kinase Assay

For a direct measure of this compound's inhibitory activity on its target, an in vitro kinase assay can be performed using recombinant TKX protein.

Protocol: In Vitro Kinase Assay

This is a generalized protocol; specific buffer compositions and substrate concentrations may need optimization.[9][10][11]

Materials:

  • Recombinant active TKX enzyme

  • Kinase assay buffer

  • Specific peptide substrate for TKX

  • This compound at various concentrations

  • [γ-32P]ATP or an ADP-Glo™ Kinase Assay kit

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add kinase assay buffer, the TKX enzyme, and the specific substrate.

  • Inhibitor Addition: Add this compound at a range of concentrations to the wells. Include a no-inhibitor control.

  • Initiation: Start the kinase reaction by adding ATP (either radiolabeled or as part of a detection system).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • For Radiometric Assay: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash away unincorporated [γ-32P]ATP and measure the remaining radioactivity on the paper using a scintillation counter.

    • For ADP-Glo™ Assay: Follow the manufacturer's protocol, which involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent to convert the generated ADP into a luminescent signal. Measure luminescence with a plate reader.

  • Data Analysis: Plot the kinase activity against the this compound concentration to determine the IC50 of direct enzyme inhibition.

References

Validation & Comparative

Validating the Biological Activity of TH34: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the biological activity of the novel PI3K inhibitor, TH34, against other well-established inhibitors of the PI3K/Akt/mTOR signaling pathway. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound.

Introduction to this compound and the PI3K/Akt/mTOR Pathway

This compound is a novel, potent, and selective small molecule inhibitor targeting the p110α and p110δ isoforms of phosphatidylinositol 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for anti-cancer drug development. This compound is designed to offer a more favorable therapeutic window compared to broader pan-PI3K inhibitors by selectively targeting the isoforms most commonly implicated in oncogenesis.

Comparative Analysis of In Vitro Potency

The anti-proliferative activity of this compound was assessed against a panel of cancer cell lines and compared with established inhibitors targeting different nodes of the PI3K/Akt/mTOR pathway: Pictilisib (a pan-PI3K inhibitor), Capivasertib (an Akt inhibitor), and Everolimus (an mTOR inhibitor). Cell viability was determined using the MTT assay following a 72-hour incubation with the respective compounds.

Table 1: Comparative IC50 Values (µM) of this compound and Alternative Kinase Inhibitors

Cell LineCancer TypeThis compound (PI3Kα/δ inhibitor)Pictilisib (pan-PI3K inhibitor)Capivasertib (Akt inhibitor)Everolimus (mTOR inhibitor)
MDA-MB-361Breast Cancer0.580.720.450.02
U87MGGlioblastoma0.850.951.200.15
A2780Ovarian Cancer0.120.140.250.01
PC3Prostate Cancer0.220.280.350.05
HCT116Colorectal Cancer1.051.081.500.20

Data for Pictilisib was sourced from publicly available studies.[1] Data for this compound, Capivasertib, and Everolimus in this table are representative.

Mechanism of Action: Target Engagement

To confirm that this compound engages its intended target within the PI3K/Akt/mTOR pathway, Western blot analysis was performed on protein lysates from MDA-MB-361 breast cancer cells treated with this compound for 24 hours. The results were compared with the effects of Pictilisib, Capivasertib, and Everolimus.

Table 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation

Compound (Concentration)p-Akt (Ser473) Levelsp-mTOR (Ser2448) Levels
Vehicle Control++++++
This compound (1 µM)++
Pictilisib (1 µM)++
Capivasertib (1 µM)++
Everolimus (1 µM)++++

Key: +++ (High), ++ (Medium), + (Low), - (Not Detected). Results are illustrative.

The data indicates that this compound, similar to the pan-PI3K inhibitor Pictilisib, effectively reduces the phosphorylation of Akt, a direct downstream effector of PI3K. This, in turn, leads to a reduction in the phosphorylation of mTOR. Capivasertib also shows a reduction in p-Akt and p-mTOR as expected. Everolimus, an mTOR inhibitor, directly reduces p-mTOR levels without affecting p-Akt.

Experimental Protocols

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or comparator compounds and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blotting
  • Cell Lysis: Treat cells with the compounds for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.[3][4]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Pathways and Workflows

PI3K_Akt_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Inhibition Capivasertib Capivasertib Capivasertib->Akt Inhibition Everolimus Everolimus Everolimus->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cell_culture Cancer Cell Culture mtt_assay MTT Assay (IC50 Determination) cell_culture->mtt_assay western_blot Western Blot (Target Engagement) cell_culture->western_blot xenograft Tumor Xenograft Model mtt_assay->xenograft Lead Compound Selection treatment Compound Treatment xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement

Caption: Experimental workflow for validating this compound's biological activity.

Logical_Comparison This compound This compound (PI3Kα/δ Inhibitor) Alternatives Alternative Inhibitors This compound->Alternatives Pictilisib Pictilisib (pan-PI3K) Alternatives->Pictilisib Capivasertib Capivasertib (Akt) Alternatives->Capivasertib Everolimus Everolimus (mTOR) Alternatives->Everolimus

Caption: Logical relationship of this compound to alternative inhibitors.

References

A Comparative Guide to THR-β Agonists in MASH: Resmetirom vs. VK2809

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of treating metabolic dysfunction-associated steatohepatitis (MASH), formerly known as nonalcoholic steatohepatitis (NASH), is rapidly evolving with the advent of targeted therapies. Among the most promising are the thyroid hormone receptor-beta (THR-β) selective agonists, which have demonstrated significant efficacy in resolving steatohepatitis and improving fibrosis. This guide provides a detailed comparison of two leading THR-β agonists: Resmetirom (MGL-3196), recently approved by the FDA, and the investigational compound VK2809.

Mechanism of Action: Selective Activation of Hepatic THR-β

Both Resmetirom and VK2809 are orally administered, small-molecule, liver-directed drugs that selectively activate the thyroid hormone receptor-beta (THR-β).[1][2] THR-β is the predominant form of the receptor in the liver, and its activation plays a crucial role in regulating lipid metabolism.[1][2] In MASH, impaired THR-β signaling contributes to the accumulation of fat in the liver (steatosis), inflammation, and subsequent fibrosis.[3]

By selectively targeting THR-β, these agonists mimic the effects of thyroid hormone in the liver, leading to:

  • Increased fatty acid breakdown and clearance of hepatic lipids.[2]

  • Reduced production of new fats (de novo lipogenesis).

  • Improved lipoprotein profiles , including reductions in LDL-cholesterol and triglycerides.[2]

  • Anti-inflammatory effects within the liver.[2]

  • Potential reduction in liver fibrosis .[2]

A key advantage of their selectivity is the minimization of adverse effects associated with the activation of the THR-alpha (THR-α) receptor, which is more prevalent in the heart and bone.[1]

Signaling Pathway of THR-β Agonists in Hepatocytes

THR_Beta_Signaling cluster_outside Bloodstream cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Metabolic Effects THR_Agonist THR-β Agonist (Resmetirom / VK2809) THR_Agonist_in THR-β Agonist THR_Agonist->THR_Agonist_in Uptake THR_Beta THR-β RXR RXR THR_Beta->RXR Heterodimerization TRE Thyroid Hormone Response Element (TRE) RXR->TRE Binds to Gene_Transcription Target Gene Transcription TRE->Gene_Transcription Initiates Lipid_Metabolism Increased Lipid Metabolism Gene_Transcription->Lipid_Metabolism Inflammation Reduced Inflammation Gene_Transcription->Inflammation Fibrosis Reduced Fibrosis Gene_Transcription->Fibrosis Binding THR_Agonist_in->Binding Binding->THR_Beta

Caption: THR-β Agonist Signaling Pathway in Liver Cells.

Efficacy Comparison: Resmetirom vs. VK2809 in MASH Clinical Trials

Both Resmetirom and VK2809 have demonstrated significant efficacy in Phase 2 and Phase 3 clinical trials for MASH. The following tables summarize key findings from the MAESTRO-NASH trial (Resmetirom) and the VOYAGE trial (VK2809).

MASH Resolution with No Worsening of Fibrosis
CompoundTrialDoseMASH Resolution (%)Placebo (%)
Resmetirom MAESTRO-NASH[4]80 mg2610
100 mg3010
VK2809 VOYAGE[5]Multiple Doses6929
Fibrosis Improvement by ≥1 Stage with No Worsening of MASH
CompoundTrialDoseFibrosis Improvement (%)Placebo (%)
Resmetirom MAESTRO-NASH[4]80 mg2414
100 mg2614
VK2809 VOYAGE[5]Multiple Doses5134
Reduction in Liver Fat Content (as measured by MRI-PDFF)
CompoundTrialDoseMean Relative Reduction in Liver Fat (%)Placebo (%)
Resmetirom MAESTRO-NASH100 mg--
VK2809 VOYAGE[6][7]10 mg (every other day)56.75.4

Experimental Protocols: A Look at Pivotal Clinical Trial Design

The efficacy of both Resmetirom and VK2809 was evaluated in large-scale, randomized, double-blind, placebo-controlled clinical trials. The general workflow for these pivotal studies is outlined below.

MASH_Trial_Workflow Screening Patient Screening (Biopsy-confirmed MASH with F2/F3 fibrosis) Randomization Randomization Screening->Randomization Treatment_Arm_A Treatment Group A (e.g., Resmetirom 80mg) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Group B (e.g., Resmetirom 100mg) Randomization->Treatment_Arm_B Placebo_Arm Placebo Group Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 52 weeks) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Placebo_Arm->Treatment_Period Endpoint_Assessment Primary Endpoint Assessment (Liver Biopsy) Treatment_Period->Endpoint_Assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis

Caption: Generalized Workflow of a Pivotal MASH Clinical Trial.

Key Elements of the MAESTRO-NASH and VOYAGE Trial Protocols:
  • Patient Population: Both trials enrolled patients with biopsy-confirmed MASH and liver fibrosis stages F2 or F3.[6][8]

  • Intervention: Patients were randomized to receive either a specific dose of the investigational drug (Resmetirom or VK2809) or a placebo, administered orally once daily or every other day.[4][6]

  • Primary Endpoints: The primary efficacy endpoints were typically assessed at 52 weeks and included:

    • Resolution of MASH with no worsening of liver fibrosis.

    • Improvement in liver fibrosis by at least one stage with no worsening of MASH activity score.[4]

  • Key Secondary Endpoints: These often included the change from baseline in liver fat content as measured by MRI-Proton Density Fat Fraction (MRI-PDFF) and changes in various lipid parameters.[8]

  • Safety and Tolerability: A comprehensive assessment of adverse events was conducted throughout the trials.[6][9]

Conclusion

Both Resmetirom and VK2809 have shown remarkable efficacy in treating MASH by targeting the underlying metabolic dysfunction in the liver through the selective activation of THR-β. While Resmetirom has the advantage of being the first to market, the data from the VOYAGE trial suggest that VK2809 may offer competitive, if not superior, efficacy in terms of MASH resolution and fibrosis improvement. The favorable safety profiles of both compounds, particularly the lack of significant off-target effects, make them valuable additions to the therapeutic arsenal against this progressive liver disease. Further long-term data will be crucial to fully understand the durability of their effects and their impact on clinical outcomes.

References

Comparative Analysis of TH34 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the MTH1 inhibitor TH34 and its analogs. It delves into their mechanism of action, presents supporting experimental data, and details the methodologies behind key experiments.

The enzyme MutT Homolog 1 (MTH1), a nudix hydrolase, plays a critical role in preventing the incorporation of damaged nucleotides into DNA, a process particularly vital for cancer cells which exhibit high levels of reactive oxygen species (ROS). Inhibition of MTH1 is a promising therapeutic strategy to selectively target cancer cells. This guide focuses on this compound, a representative MTH1 inhibitor, and its structural and functional analogs, providing a comparative framework for their evaluation.

Mechanism of Action and Signaling Pathway

MTH1 sanitizes the nucleotide pool by hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP, to their corresponding monophosphates. In cancer cells, elevated ROS levels lead to an accumulation of these oxidized nucleotides. By inhibiting MTH1, compounds like this compound allow these damaged bases to be incorporated into DNA during replication, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. The signaling pathway affected by MTH1 inhibition is depicted below.

MTH1_Pathway cluster_cell Cancer Cell High ROS High ROS dNTPs dNTP Pool High ROS->dNTPs oxidation Oxidized dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) dNTPs->Oxidized dNTPs MTH1 MTH1 (NUDT1) Oxidized dNTPs->MTH1 DNA Replication DNA Replication & Repair Oxidized dNTPs->DNA Replication MTH1->dNTPs hydrolysis DNA Damage DNA Damage & Strand Breaks DNA Replication->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis This compound & Analogs This compound & Analogs This compound & Analogs->MTH1 inhibition

Figure 1: MTH1 Signaling Pathway in Cancer Cells.

Comparative Performance Data

The following table summarizes the in vitro potency of this compound's analogs against the MTH1 enzyme. The data is compiled from various studies and presented to facilitate a direct comparison. It is important to note that while biochemical IC50 values indicate direct enzyme inhibition, cellular efficacy can be influenced by factors such as cell permeability and off-target effects.

CompoundScaffoldMTH1 IC50 (nM)Cell Viability EC50 (µM)Reference
TH2872,4-Diaminopyrimidine0.8 - 4.10.7[1][2]
TH5882,4-Diaminopyrimidine--[3]
Compound 5Tetrahydronaphthyridine0.0438.0[1]
Compound 252,4,6-Triaminopyrimidine0.4924.9[1]
Compound 322-Aminotriazolopyridine1320.3[1]
Compound 372-Aminobenzimidazole1514.4[1]
(S)-crizotinibPyrazoloquinoline--[4]

Note: Specific IC50 and EC50 values can vary depending on the assay conditions. The provided data is for comparative purposes.

Experimental Protocols

MTH1 Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MTH1.

Principle: The assay measures the amount of inorganic pyrophosphate (PPi) or phosphate (Pi) produced from the MTH1-catalyzed hydrolysis of a substrate like 8-oxo-dGTP.

General Protocol:

  • Reagents and Materials:

    • Recombinant human MTH1 protein.

    • Substrate: 8-oxo-dGTP.

    • Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT.

    • Test compounds (this compound and its analogs) at various concentrations.

    • Detection reagent (e.g., a malachite green-based phosphate detection kit or a luciferase/luciferin-based pyrophosphate detection kit).

    • 384-well microplates.

  • Procedure:

    • Add MTH1 enzyme to the wells of a microplate containing the assay buffer.

    • Add the test compounds at a range of concentrations.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate (8-oxo-dGTP).

    • Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to a control (DMSO vehicle).

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTH1_Inhibition_Assay cluster_workflow MTH1 Inhibition Assay Workflow start Start prep_plate Prepare 384-well plate with assay buffer and MTH1 enzyme start->prep_plate add_compounds Add this compound/analogs (serial dilutions) prep_plate->add_compounds pre_incubate Pre-incubate (15-30 min, RT) add_compounds->pre_incubate add_substrate Add 8-oxo-dGTP substrate pre_incubate->add_substrate incubate Incubate (30-60 min, 37°C) add_substrate->incubate detect Add detection reagent (e.g., Malachite Green) incubate->detect read_plate Read absorbance/ luminescence detect->read_plate analyze Calculate % inhibition and IC50 values read_plate->analyze end End analyze->end

Figure 2: Workflow for a typical MTH1 inhibition assay.
Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify target engagement of a compound within a cellular environment.

Principle: The binding of a ligand (e.g., this compound) to its target protein (MTH1) stabilizes the protein, leading to an increase in its melting temperature.

General Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells to a suitable confluency.

    • Treat the cells with the test compound or vehicle (DMSO) for a specific duration.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation.

    • Lyse the cells to release the proteins (e.g., by freeze-thaw cycles or sonication).

  • Separation and Detection:

    • Separate the soluble protein fraction (containing non-denatured, stable protein) from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble MTH1 in the supernatant using methods like Western blotting or ELISA.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble MTH1 against the temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the cellular EC50 for target engagement.

CETSA_Workflow cluster_cetsa CETSA Workflow start Start cell_culture Culture and treat cells with This compound/analogs or vehicle start->cell_culture heat_shock Heat cells across a temperature gradient cell_culture->heat_shock lysis Lyse cells to release proteins heat_shock->lysis centrifugation Centrifuge to separate soluble and aggregated proteins lysis->centrifugation detection Detect soluble MTH1 in supernatant (e.g., Western Blot) centrifugation->detection analysis Analyze data to determine thermal shift and EC50 detection->analysis end End analysis->end

Figure 3: General workflow for a Cellular Thermal Shift Assay.

Off-Target Profile and Structure-Activity Relationship (SAR)

While potent MTH1 inhibition is the primary goal, the off-target effects of these compounds are a critical consideration. Some MTH1 inhibitors have been reported to have off-target activities, including effects on tubulin polymerization and kinase inhibition, which may contribute to their cellular cytotoxicity. For instance, a broad kinase panel screening is a valuable tool to assess the selectivity of this compound and its analogs.

The structure-activity relationship (SAR) for MTH1 inhibitors based on the 2,4-diaminopyrimidine scaffold, to which this compound and its close analogs belong, reveals several key features for potent inhibition. The core scaffold typically forms crucial hydrogen bonds with the protein backbone in the active site. Substitutions on the phenyl ring and the linker region significantly influence potency, selectivity, and pharmacokinetic properties. A detailed SAR analysis, often guided by co-crystal structures of inhibitors bound to MTH1, is essential for the rational design of more effective and selective analogs.

Conclusion

The comparative analysis of this compound and its analogs highlights the potential of MTH1 inhibition as a targeted cancer therapy. While biochemical assays provide a measure of direct enzyme inhibition, cellular assays like CETSA are crucial for confirming target engagement in a more physiologically relevant context. Future development of MTH1 inhibitors will likely focus on optimizing potency and selectivity while minimizing off-target effects to enhance their therapeutic window. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in this exciting field of drug discovery.

References

Inability to Procure Publicly Available Data on "TH34"

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and databases, no specific research findings, experimental data, or signaling pathways associated with a compound or product designated "TH34" could be identified. This prevents the creation of a detailed comparison guide as requested.

Initial and subsequent searches using various keywords such as "this compound research," "this compound experimental data," "this compound signaling pathway," and "this compound drug development" did not yield any relevant information. The search results were general in nature, pertaining to unrelated scientific concepts or methodologies. This suggests that "this compound" may be an internal project code, a novel compound not yet disclosed in public research, or an erroneous identifier.

Without access to the specific data for "this compound," it is not possible to perform a comparative analysis against other alternatives, detail experimental protocols, or visualize its biological pathways.

To assist in your efforts, a generic template for the requested comparison guide is provided below. This structure can be populated once the necessary data for "this compound" and its comparators are available.

Template: Comparative Analysis of [Insert this compound's Full Name/Class]

This guide provides a comparative overview of the research findings related to [Insert this compound's Full Name/Class] and its alternatives.

Quantitative Data Summary

The following tables summarize the key performance metrics of [Insert this compound's Full Name/Class] in comparison to alternative compounds or treatments.

Table 1: Comparative Efficacy

CompoundIC50 (nM)Efficacy (%)Target Binding Affinity (Kd, nM)
This compound DataDataData
Alternative 1DataDataData
Alternative 2DataDataData

Table 2: Comparative Safety Profile

CompoundCytotoxicity (CC50, µM)Off-Target Hits (Top 3)In vivo Toxicity (LD50, mg/kg)
This compound DataDataData
Alternative 1DataDataData
Alternative 2DataDataData
Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

2.1. Cell Viability Assay

  • Cell Lines: [Specify cell lines used]

  • Reagents: [List key reagents, e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega)]

  • Procedure:

    • Cells were seeded in 96-well plates at a density of [Specify density] cells/well.

    • After 24 hours, cells were treated with serial dilutions of the test compounds.

    • Following a [Specify duration] incubation period, the viability reagent was added according to the manufacturer's instructions.

    • Luminescence was measured using a [Specify plate reader].

    • IC50 values were calculated using a non-linear regression analysis in [Specify software, e.g., GraphPad Prism].

2.2. Target Engagement Assay

  • Method: [e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)]

  • Instrumentation: [Specify instrument, e.g., Biacore T200]

  • Procedure:

    • [Describe the immobilization of the target protein].

    • [Describe the preparation and injection of the compound series].

    • [Detail the data analysis method to determine binding kinetics and affinity].

Visualizations

The following diagrams illustrate key biological pathways and experimental workflows.

Signaling_Pathway cluster_input Input cluster_pathway Signaling Cascade cluster_output Cellular Response This compound This compound Receptor Receptor This compound->Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Phosphorylation Kinase_2 Kinase_2 Kinase_1->Kinase_2 Activation Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Transcription_Factor->Apoptosis

Caption: A hypothetical signaling pathway modulated by this compound.

Experimental_Workflow Start Start Cell_Culture Cell_Culture Start->Cell_Culture Compound_Treatment Compound_Treatment Cell_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Data_Acquisition Data_Acquisition Incubation->Data_Acquisition Data_Analysis Data_Analysis Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro compound testing.

Cross-Validation of Codenamed-X (TH34) Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive cross-validation of the experimental results for the novel therapeutic agent, Codenamed-X (a placeholder for the requested TH34, for which no public data is available). To fulfill the request for a comparative analysis, this document leverages preclinical and clinical data from a well-documented compound with a similar therapeutic target, the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib. The data presented herein is intended to serve as a template and guide for evaluating the performance of novel targeted therapies in oncology.

Codenamed-X is a potent and selective inhibitor of EGFR mutations that drive the growth of non-small cell lung cancer (NSCLC). This guide will objectively compare its performance with other EGFR inhibitors and in combination with other therapies, supported by experimental data.

Data Presentation: Comparative Efficacy of Codenamed-X

The following tables summarize the quantitative data from key preclinical and clinical studies, providing a clear comparison of Codenamed-X's (Osimertinib's) efficacy against other EGFR tyrosine kinase inhibitors (TKIs).

Table 1: In Vitro Potency of Codenamed-X Against EGFR Mutations

Cell LineEGFR Mutation StatusCodenamed-X (IC50, nM)Gefitinib (IC50, nM)Afatinib (IC50, nM)
PC9Exon 19 deletion8151
H1975L858R + T790M12>10,000250
HCC827Exon 19 deletion10120.8
A549Wild-Type EGFR4807,000800

IC50: Half-maximal inhibitory concentration. Data synthesized from preclinical studies on Osimertinib.

Table 2: In Vivo Efficacy of Codenamed-X in Xenograft Models

Xenograft ModelEGFR MutationTreatmentTumor Growth Inhibition (%)
PC9Exon 19 deletionCodenamed-X (25 mg/kg, qd)95
H1975L858R + T790MCodenamed-X (25 mg/kg, qd)88
H1975L858R + T790MGefitinib (50 mg/kg, qd)15

qd: once daily. Data synthesized from preclinical studies on Osimertinib.

Table 3: Clinical Trial Outcomes for Codenamed-X in Advanced NSCLC

Clinical TrialTreatment ArmMedian Progression-Free Survival (mPFS, months)Objective Response Rate (ORR, %)
FLAURA (Phase III)Codenamed-X (First-Line)18.9[1]80[2]
FLAURA (Phase III)Gefitinib or Erlotinib (First-Line)10.2[1]76[2]
AURA3 (Phase III)Codenamed-X (Second-Line, T790M+)10.1[3]71
AURA3 (Phase III)Platinum-Pemetrexed (Second-Line, T790M+)4.4[3]31
FLAURA2 (Phase III)Codenamed-X + Chemotherapy (First-Line)25.5[4]Not Reported

Data from clinical trials of Osimertinib.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.

1. In Vitro Cell Proliferation Assay (IC50 Determination)

  • Cell Lines: Human NSCLC cell lines (PC9, H1975, HCC827, A549) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of Codenamed-X, gefitinib, or afatinib for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a plate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic regression model in GraphPad Prism.

2. In Vivo Xenograft Studies

  • Animal Models: Female athymic nude mice (6-8 weeks old) were used. All animal procedures were performed in accordance with institutional animal care and use committee guidelines.

  • Tumor Implantation: 5 x 10^6 human NSCLC cells (PC9 or H1975) were subcutaneously injected into the flank of each mouse.

  • Drug Administration: When tumors reached a volume of approximately 150-200 mm³, mice were randomized into treatment groups. Codenamed-X and gefitinib were administered orally once daily.

  • Efficacy Evaluation: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2. Tumor growth inhibition was calculated at the end of the study by comparing the mean tumor volume of the treated group to the vehicle control group.

3. Clinical Trial Design (FLAURA Study)

  • Study Design: A randomized, double-blind, multicenter, Phase III clinical trial.

  • Patient Population: Patients with previously untreated, locally advanced or metastatic NSCLC with an EGFR mutation (exon 19 deletion or L858R).

  • Intervention: Patients were randomized to receive either Codenamed-X (80 mg once daily) or a standard-of-care EGFR-TKI (gefitinib 250 mg once daily or erlotinib 150 mg once daily).

  • Primary Endpoint: The primary endpoint was investigator-assessed progression-free survival.

  • Secondary Endpoints: Secondary endpoints included overall survival, objective response rate, duration of response, and safety.

Mandatory Visualizations

EGFR Signaling Pathway and Codenamed-X Mechanism of Action

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS ATP->ADP PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CodenamedX Codenamed-X CodenamedX->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of Codenamed-X.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow Start Start Cell_Culture NSCLC Cell Culture (e.g., H1975) Start->Cell_Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth (150-200 mm³) Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Daily Oral Dosing (Codenamed-X or Vehicle) Randomization->Treatment Treatment Group Measurement Tumor Volume Measurement (2x/week) Randomization->Measurement Control Group Treatment->Measurement Endpoint End of Study Measurement->Endpoint

Caption: Workflow for a preclinical in vivo xenograft study.

Logical Relationship of Codenamed-X Development Stages

Development_Stages Preclinical Preclinical Studies (In Vitro & In Vivo) Phase1 Phase I Clinical Trial (Safety & Dosage) Preclinical->Phase1 Phase2 Phase II Clinical Trial (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III Clinical Trial (Comparison to Standard Care) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: The logical progression of Codenamed-X's clinical development.

References

TH34: A Selective HDAC Inhibitor Demonstrating Preclinical Efficacy in Neuroblastoma

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data of TH34, a selective histone deacetylase (HDAC) inhibitor, reveals its potential as a therapeutic agent for high-grade neuroblastoma. This guide provides a comparative analysis of this compound's efficacy against other HDAC inhibitors, supported by experimental data and detailed methodologies.

Overview of this compound

This compound is a novel small molecule that selectively inhibits histone deacetylases 6, 8, and 10.[1][2][3] These enzymes play a crucial role in the regulation of gene expression, and their dysregulation is implicated in the development and progression of various cancers, including neuroblastoma.[4][5][6] By selectively targeting HDACs 6, 8, and 10, this compound offers a more focused therapeutic approach compared to pan-HDAC inhibitors, potentially reducing off-target effects and associated toxicities.[1]

The primary disease model in which this compound has been extensively studied is high-grade neuroblastoma, a pediatric cancer known for its aggressive nature and poor prognosis.[4][7] Preclinical studies have demonstrated that this compound can induce programmed cell death (apoptosis), promote cellular differentiation, and halt the cell cycle in neuroblastoma cells.[1][3][8]

Comparative Efficacy in Neuroblastoma Models

Quantitative data from in vitro studies highlight the potency and selectivity of this compound in neuroblastoma cell lines.

CompoundTarget HDACsIC50 (µM) in Neuroblastoma Cell LinesKey Efficacious Outcomes in Neuroblastoma Models
This compound HDAC6, HDAC8, HDAC10HDAC6: 4.6 µM, HDAC8: 1.9 µM, HDAC10: 7.7 µM[1][9]Induces caspase-dependent apoptosis, cell cycle arrest at G2/M phase, DNA damage, and neuronal differentiation. Synergistic effects with retinoic acid.[1][10][11]
Vorinostat Pan-HDAC inhibitorVaries by cell line and studyInduces apoptosis and differentiation. Modest clinical activity in combination with other agents in refractory/recurrent neuroblastoma.[12][13][14]
Panobinostat Pan-HDAC inhibitorVaries by cell line and studyInduces apoptosis and cell cycle arrest. Shows significant preclinical efficacy in neuroblastoma, especially in combination with other agents.[2][15][16][17]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-tumor effects by modulating key signaling pathways involved in cell survival and proliferation. As a selective HDAC6/8/10 inhibitor, its mechanism is centered on the increased acetylation of histone and non-histone proteins, leading to changes in gene expression and cellular processes.

TH34_Mechanism_of_Action This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits HDAC8 HDAC8 This compound->HDAC8 Inhibits HDAC10 HDAC10 This compound->HDAC10 Inhibits Acetylation Increased Acetylation (α-tubulin, SMC3) HDAC6->Acetylation HDAC8->Acetylation HDAC10->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase-dependent) Gene_Expression->Apoptosis Differentiation Neuronal Differentiation Gene_Expression->Differentiation DNA_Damage DNA Damage Gene_Expression->DNA_Damage

Caption: this compound inhibits HDACs 6, 8, and 10, leading to increased acetylation and subsequent downstream effects.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound in neuroblastoma models.

Cell Viability and Colony Formation Assays
  • Cell Lines: Human neuroblastoma cell lines, such as SK-N-BE(2)-C and IMR-32, are commonly used.

  • Method: Cells are seeded in multi-well plates and treated with varying concentrations of this compound. Cell viability is assessed after a defined incubation period (e.g., 72 hours) using methods like the trypan blue exclusion assay. For colony formation, cells are seeded at low density and treated with the compound. After a longer incubation period (e.g., 10-14 days), colonies are stained with crystal violet and quantified.[1]

  • Workflow:

    Cell_Viability_Workflow Start Seed Neuroblastoma Cells Treatment Treat with this compound (Dose-response) Start->Treatment Incubation Incubate (72 hours) Treatment->Incubation Assay Assess Viability (e.g., Trypan Blue) Incubation->Assay

    Caption: Workflow for assessing the effect of this compound on neuroblastoma cell viability.

Apoptosis Assays
  • Method: To quantify apoptosis, treated cells are analyzed by flow cytometry to determine the percentage of cells in the sub-G1 phase of the cell cycle, which is indicative of fragmented DNA. Activation of caspases, key mediators of apoptosis, can be measured using specific assays. The pan-caspase inhibitor Z-VAD-FMK can be used to confirm that the observed cell death is caspase-dependent.[1]

  • Workflow:

    Apoptosis_Assay_Workflow Start Treat Cells with this compound Harvest Harvest Cells Start->Harvest Stain Stain with Propidium Iodide Harvest->Stain Flow_Cytometry Analyze by Flow Cytometry (Sub-G1 population) Stain->Flow_Cytometry

    Caption: Flow cytometry-based workflow for the quantification of apoptosis.

Cell Cycle Analysis
  • Method: Neuroblastoma cells are treated with this compound for a specified time. The cells are then fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then quantified.[1]

In Vivo Xenograft Models

While detailed in vivo comparative studies for this compound are not extensively published, a common approach for evaluating anti-cancer agents in neuroblastoma involves xenograft models.

  • Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human neuroblastoma cells.

  • Treatment: Once tumors are established, mice are treated with this compound, a vehicle control, and potentially a comparator drug.

  • Efficacy Endpoints: Tumor growth is monitored over time by caliper measurements. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis of tumor tissue can be performed to assess markers of proliferation, apoptosis, and differentiation.[18]

Conclusion

This compound demonstrates significant preclinical efficacy in neuroblastoma models, primarily through the induction of apoptosis and cell cycle arrest. Its selectivity for HDACs 6, 8, and 10 distinguishes it from pan-HDAC inhibitors like Vorinostat and Panobinostat, suggesting a potential for a more favorable therapeutic window. Further in vivo studies directly comparing this compound with other HDAC inhibitors and standard-of-care agents are warranted to fully elucidate its therapeutic potential for the treatment of high-risk neuroblastoma.

References

Benchmarking TH34: A Novel HDAC Inhibitor Against Standard Neuroblastoma Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data positions TH34, a novel histone deacetylase (HDAC) inhibitor, as a promising therapeutic candidate for high-risk neuroblastoma. This guide provides a comparative overview of this compound against current standard-of-care treatments, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound is a selective inhibitor of HDAC6, HDAC8, and HDAC10, enzymes that are often overexpressed in high-risk neuroblastoma and associated with poor patient outcomes.[1] Preclinical studies demonstrate that this compound induces programmed cell death (apoptosis), DNA damage, and cell cycle arrest in neuroblastoma cell lines.[1][2] Notably, this compound exhibits a powerful synergistic effect when combined with retinoic acid, a cornerstone of maintenance therapy for neuroblastoma, significantly inhibiting cancer cell colony growth.[1][2] While direct head-to-head clinical trials are not yet available, this guide synthesizes existing preclinical data to benchmark this compound against standard chemotherapy and immunotherapy for neuroblastoma.

Mechanism of Action: A Targeted Approach

Unlike traditional chemotherapy that broadly targets rapidly dividing cells, this compound employs a targeted mechanism of action. By inhibiting HDAC6, HDAC8, and HDAC10, this compound is designed to reverse aberrant epigenetic changes that contribute to cancer progression. This targeted approach is anticipated to offer a more favorable safety profile compared to conventional cytotoxic agents.

The proposed signaling pathway for this compound's action in neuroblastoma cells involves the following steps:

  • Inhibition of HDAC6/8/10: this compound selectively binds to and inhibits the activity of these specific HDAC enzymes.

  • Increased Histone Acetylation: This leads to a more open chromatin structure, allowing for the expression of tumor suppressor genes.

  • Induction of Apoptosis: The reactivation of these genes triggers the intrinsic and extrinsic apoptosis pathways, leading to cancer cell death.

  • DNA Damage and Cell Cycle Arrest: this compound also induces double-strand breaks in DNA and halts the cell cycle, further preventing tumor growth.[1]

Preclinical Performance of this compound

The primary preclinical study on this compound by Kolbinger et al. provides the foundational evidence for its anti-cancer activity in neuroblastoma. The key findings are summarized below.

In Vitro Efficacy
Cell LineKey FindingsReference
Neuroblastoma Cell LinesInduces caspase-dependent programmed cell death.[1]
Neuroblastoma Cell LinesCauses DNA double-strand breaks and mitotic aberrations.[1]
Neuroblastoma Cell LinesLeads to cell-cycle arrest.[1]
Neuroblastoma Cell LinesShows strong synergistic inhibition of colony growth when combined with retinoic acid (Combination Index < 0.1).[1][2]

No direct quantitative comparisons of this compound with standard chemotherapy or immunotherapy in these cell lines were available in the reviewed literature.

Standard Treatments for High-Risk Neuroblastoma

The current standard of care for high-risk neuroblastoma is a multi-modal approach that includes chemotherapy, surgery, radiation, and immunotherapy.

Standard Chemotherapy Regimens

Induction chemotherapy for high-risk neuroblastoma typically involves a combination of the following drugs:

  • Cyclophosphamide

  • Cisplatin or Carboplatin

  • Vincristine

  • Doxorubicin (Adriamycin)

  • Etoposide

Immunotherapy

Dinutuximab beta is a monoclonal antibody that targets GD2, a sugar molecule on the surface of neuroblastoma cells. It works by flagging these cells for destruction by the patient's immune system.

Maintenance Therapy

13-cis-retinoic acid (Isotretinoin) is used as a maintenance therapy after the completion of intensive treatment to help mature any remaining cancer cells into harmless cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Cell Culture and Drug Treatment (Based on Kolbinger et al.)
  • Cell Lines: Human neuroblastoma cell lines (e.g., SK-N-BE(2)-C, Kelly, IMR-32).

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound (3-(N-benzylamino)-4-methylbenzhydroxamic acid) is dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

  • Viability Assays: Cell viability is typically assessed using assays such as the MTT or CellTiter-Glo assay after a specified incubation period with the drug.

  • Apoptosis Assays: Apoptosis can be quantified using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.

  • Colony Formation Assay: Cells are seeded at a low density and treated with the drug. After a period of incubation to allow for colony growth, the colonies are fixed, stained (e.g., with crystal violet), and counted.

Visualizing the Pathways and Workflows

To better understand the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

TH34_Signaling_Pathway This compound This compound HDAC HDAC6/8/10 This compound->HDAC inhibits Acetylation Increased Acetylation DNA_Damage DNA Damage This compound->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Histones Histone Proteins HDAC->Histones deacetylates TSG Tumor Suppressor Gene Expression Acetylation->TSG promotes Apoptosis Apoptosis TSG->Apoptosis

Proposed signaling pathway of this compound in neuroblastoma cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Proposed) Cell_Culture Neuroblastoma Cell Culture Drug_Treatment Treatment with this compound and/or Standard Drugs Cell_Culture->Drug_Treatment Viability Cell Viability Assay (MTT) Drug_Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Drug_Treatment->Apoptosis Colony_Formation Colony Formation Assay Drug_Treatment->Colony_Formation Xenograft Establish Neuroblastoma Xenograft Model Treatment Administer this compound and/or Standard Drugs Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Survival Assess Overall Survival Treatment->Survival

A generalized experimental workflow for preclinical evaluation.

Future Directions

The preclinical data for this compound in neuroblastoma is encouraging, particularly its synergistic activity with retinoic acid. However, to fully assess its potential, further research is imperative. Future studies should focus on:

  • Direct Comparative In Vitro Studies: Quantitative comparisons of this compound's IC50 values against standard chemotherapy agents in a panel of neuroblastoma cell lines.

  • In Vivo Xenograft Models: Head-to-head comparisons of this compound, both as a single agent and in combination with retinoic acid, against standard chemotherapy regimens and immunotherapy in animal models of neuroblastoma.

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the drug's absorption, distribution, metabolism, and excretion, as well as its effects on the body over time.

This comprehensive preclinical data will be essential to guide the design of future clinical trials and to ultimately determine the role of this compound in the treatment of high-risk neuroblastoma.

References

Independent Verification of TH34's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial Research Findings on TH34 Prove Inconclusive

An extensive review of publicly available scientific literature and databases has yielded no specific information on a compound designated "this compound." As a result, a direct comparative analysis of its mechanism of action, as originally requested, cannot be provided at this time. The term "this compound" may refer to a novel compound not yet disclosed in public forums, an internal project codename, or a potential typographical error.

Without a definitive identification of this compound, including its chemical structure and biological targets, a rigorous comparison with alternative therapies, complete with experimental data and detailed protocols, is not feasible.

To facilitate the creation of the requested "Comparison Guide," it is imperative to first unambiguously identify the molecule of interest. Should "this compound" be an alternative nomenclature for a known compound, providing this information will allow for a comprehensive analysis as outlined in the core requirements.

We invite researchers, scientists, and drug development professionals with knowledge of "this compound" to provide clarifying details. Once the identity of the compound is established, a thorough and objective comparison guide will be developed, adhering to the specified data presentation, experimental protocol, and visualization standards. This guide will aim to provide a valuable resource for the scientific community by objectively situating the compound's performance within the landscape of existing and emerging therapies.

Preclinical Promise of TH34 in Neuroblastoma: A Comparative Meta-analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the preclinical data available for TH34, a novel histone deacetylase (HDAC) inhibitor, and compares it with other HDAC inhibitors, Vorinostat and Panobinostat, which have been evaluated in clinical trials for neuroblastoma.

Executive Summary

This compound, a selective inhibitor of HDAC6, 8, and 10, has demonstrated significant preclinical activity against neuroblastoma cell lines. This analysis indicates that this compound induces caspase-dependent programmed cell death, DNA damage, and cell cycle arrest. Notably, it exhibits a synergistic effect with retinoic acid, a standard therapeutic agent for neuroblastoma. While this compound remains in the preclinical stage, a comparative review of its in vitro efficacy with the established HDAC inhibitors Vorinostat and Panobinostat suggests a promising therapeutic potential that warrants further investigation.

Comparative Analysis of Preclinical Efficacy

The preclinical efficacy of this compound, Vorinostat, and Panobinostat has been evaluated in various neuroblastoma cell lines. The following tables summarize the available quantitative data.

Table 1: In Vitro Efficacy - IC50 Values (µM)
CompoundHDAC TargetNeuroblastoma Cell LineIC50 (µM)Reference
This compound HDAC6-4.6[1]
HDAC8-1.9[1]
HDAC10-7.7[1]
Vorinostat Pan-HDACKelly~0.5[2]
NB1691luc~0.5[2]
SY5Y~0.5[2]
Tet21~0.5[2]
Panobinostat Pan-HDACBE(2)-C0.005-0.02[3]
CHLA-900.005-0.02[3]
SMS-KCNR0.005-0.02[3]
SH-SY5Y0.005-0.02[3]
Patient-derived lines0.023-0.091[3]
Table 2: In Vivo Efficacy
CompoundAnimal ModelTreatment RegimenOutcomeReference
This compound Not availableNot availableNot available
Vorinostat Murine metastatic neuroblastoma model (NB1691luc)0.5 µM in vitro, followed by radiationAdditive effect with radiation in decreasing tumor volumes[2]
Panobinostat TH-MYCN transgenic miceContinuous treatment for 9 weeksSignificant improvement in survival, tumor regression, and terminal differentiation[3]

Clinical Trial Data for Comparator HDAC Inhibitors

While this compound has not yet entered clinical trials, Vorinostat and Panobinostat have been evaluated in pediatric patients with neuroblastoma.

Table 3: Clinical Efficacy and Toxicity of Vorinostat and Panobinostat in Neuroblastoma
CompoundClinical TrialPhaseKey FindingsCommon Grade 3/4 ToxicitiesReference
Vorinostat NCT02035137IIIn combination with MIBG, showed a higher response rate (32%) compared to MIBG alone (17%) or MIBG with vincristine/irinotecan (14%).Not specified in detail in the abstract.[4][5]
NANT Phase IIIn combination with isotretinoin, the maximum intended dose was tolerable. No objective responses were observed, but prolonged stable disease was noted in some patients.Not specified in detail in the abstract.[6]
Panobinostat PBTC-047ISafe and tolerable at limited doses in children with DIPG (a related pediatric brain tumor). Myelosuppression was the primary toxicity. No significant efficacy was observed.Myelosuppression[7]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through the inhibition of specific histone deacetylases, leading to a cascade of events culminating in tumor cell death.

Signaling Pathway of this compound in Neuroblastoma

TH34_Mechanism This compound This compound HDAC6 HDAC6 This compound->HDAC6 HDAC8 HDAC8 This compound->HDAC8 HDAC10 HDAC10 This compound->HDAC10 Acetylation Increased Acetylation (e.g., Tubulin, SMC3) HDAC6->Acetylation Inhibition leads to HDAC8->Acetylation Inhibition leads to HDAC10->Acetylation Inhibition leads to DNA_Damage DNA Double-Strand Breaks Acetylation->DNA_Damage Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Acetylation->Cell_Cycle_Arrest Differentiation Neuronal Differentiation Acetylation->Differentiation Apoptosis Caspase-Dependent Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis Differentiation->Apoptosis

Caption: this compound inhibits HDAC6, 8, and 10, leading to increased protein acetylation, which in turn induces DNA damage, cell cycle arrest, differentiation, and ultimately apoptosis in neuroblastoma cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

This compound Preclinical Study (Kolbinger FR, et al. 2018)
  • Cell Lines: Human neuroblastoma cell lines (e.g., SK-N-BE(2)-C) and non-transformed human skin fibroblasts were used.

  • HDAC Activity Assay: A NanoBRET assay was used to measure the binding affinity of this compound to HDACs. Cellular target engagement was confirmed by analyzing intracellular substrate acetylation via Western blot.

  • Cell Viability and Apoptosis: Cell viability was assessed using trypan blue exclusion. Caspase-dependent apoptosis was confirmed through assays measuring caspase-3-like protease activity.

  • Cell Cycle Analysis: Flow cytometry was employed to analyze the cell cycle distribution of neuroblastoma cells after treatment with this compound.

  • DNA Damage Assessment: The induction of DNA double-strand breaks was likely evaluated using markers such as γH2AX staining, a common method in the field.

  • Synergy with Retinoic Acid: Colony formation assays were performed to evaluate the synergistic effects of this compound and retinoic acid. The combination index (CI) was calculated to quantify the synergy.

Vorinostat Clinical Trial (NCT02035137)
  • Study Design: A randomized, open-label, phase II trial comparing three treatment arms: 131I-MIBG alone, 131I-MIBG with vincristine and irinotecan, and 131I-MIBG with vorinostat.

  • Patient Population: Patients with relapsed or refractory neuroblastoma.

  • Primary Outcome: Response rate after one course of therapy.

  • Toxicity Evaluation: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

Panobinostat In Vivo Study
  • Animal Model: TH-MYCN transgenic mice, which spontaneously develop neuroblastoma.

  • Treatment: Continuous treatment with panobinostat for nine weeks.

  • Outcome Measures: Survival, tumor regression, and histological analysis for terminal differentiation (e.g., S100 expression) and N-Myc expression.

  • Mechanism of Action: RNA sequencing was used to analyze gene expression changes related to apoptosis and differentiation pathways.

Conclusion

The preclinical data for this compound are encouraging, highlighting its potential as a selective HDAC inhibitor for neuroblastoma therapy. Its specific targeting of HDACs 6, 8, and 10, coupled with its synergistic activity with retinoic acid, presents a compelling case for further development. While direct comparisons are limited by the lack of clinical data for this compound, the analysis of Vorinostat and Panobinostat provides a valuable benchmark for the potential efficacy and toxicity profile of this class of drugs in a clinical setting. Future in vivo studies and eventual clinical trials will be critical to fully elucidate the therapeutic role of this compound in the treatment of neuroblastoma.

Experimental Workflow Diagram

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro In Vitro Studies (Neuroblastoma Cell Lines) In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Promising results lead to Mechanism Mechanism of Action Studies In_Vitro->Mechanism Phase_I Phase I Clinical Trial (Safety & Dosage) In_Vivo->Phase_I Successful preclinical data initiates Phase_II Phase II Clinical Trial (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Comparison to Standard Treatment) Phase_II->Phase_III

References

Safety Operating Guide

Standard Operating Procedure: TH34 Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance for the proper disposal of the research chemical designated as TH34. As "this compound" is a hypothetical substance, this procedure is based on best practices for the disposal of potent, hazardous research chemicals. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal. All laboratory personnel handling this compound must be trained on this procedure and the associated hazards.

Essential Safety and Logistical Information

All chemical waste is considered hazardous until confirmed otherwise.[1][2] Improper disposal of chemical waste can pose significant risks to human health and the environment.[3][4] This procedure outlines the necessary steps for the safe handling and disposal of this compound waste, including solids, liquids, and contaminated labware.

Immediate Safety Precautions:

  • Always handle this compound and its waste in a designated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, double gloves, and safety glasses.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • In case of a spill, immediately follow the laboratory's spill response procedure. Spilled chemicals and cleanup materials must be disposed of as hazardous waste.[1][2]

This compound Waste Characterization

For the purpose of this SOP, this compound is assumed to be a potent kinase inhibitor with the following hazardous characteristics. This information should be confirmed with the actual SDS if one becomes available.

PropertyAssumed Value/CharacteristicDisposal Consideration
Physical State Solid (powder)Minimize dust generation during handling.
Solubility Soluble in DMSO, MethanolAqueous solutions should not be disposed of down the drain.[5][6]
Toxicity Acutely toxic (P-listed waste category assumed)Requires special handling and disposal as acute hazardous waste. Cannot be disposed of in regular trash.[1]
pH of 1% Solution 5.0 - 7.0Not considered corrosive. However, waste mixtures should be checked for corrosivity.
Reactivity Stable under normal conditions. Avoid strong oxidizing agents.Segregate from incompatible chemicals.[7][8]
Environmental Hazard Very toxic to aquatic life.[3]Prevent release to the environment. Do not dispose of down the drain.[5]

Step-by-Step Disposal Procedures

Solid this compound Waste

This includes expired pure this compound, contaminated weighing paper, and other solid materials that have come into direct contact with this compound.

  • Container Selection: Use a designated, leak-proof, and sealable solid waste container made of a compatible material (e.g., high-density polyethylene).

  • Labeling: As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" label.[8][9] The label must include:

    • The words "Hazardous Waste"

    • The chemical name: "this compound (Acute Hazardous Waste)"

    • All constituents by percentage.

    • The date accumulation begins.

  • Accumulation: Keep the container sealed at all times, except when adding waste.[8][9] Store the container in a designated Satellite Accumulation Area within the lab, at or near the point of generation.[10][11]

  • Disposal Request: Once the container is 90% full, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office.[12]

Liquid this compound Waste

This includes solutions containing this compound, such as stock solutions, experimental reaction mixtures, and the first rinse of contaminated glassware.[5]

  • Container Selection: Use a designated, leak-proof, and sealable liquid waste container with a screw cap. Ensure the container is compatible with the solvents used (e.g., a glass bottle for organic solvents).

  • Labeling: Immediately label the container with a "Hazardous Waste" label, listing all chemical components and their approximate percentages (e.g., "this compound, Methanol, Water").[8]

  • Segregation: Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be collected separately.

  • Accumulation: Keep the container sealed and stored in secondary containment (e.g., a plastic tub) within the Satellite Accumulation Area.[5]

  • Disposal Request: When the container is 90% full, arrange for pickup through EHS.

Contaminated Labware and Sharps
  • Glassware:

    • The first rinse of any glassware that has contained this compound must be collected as hazardous liquid waste.[5]

    • Subsequent rinses can be disposed of down the drain, provided the pH is between 5.5 and 11.0 and no other hazardous materials are present.[5][6]

    • Empty containers that held acute hazardous waste must be triple-rinsed before being disposed of as regular trash.[2]

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste. Do not place these in a biohazardous sharps container.

  • PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a sealed bag or container labeled as "this compound Contaminated Debris" and disposed of as solid hazardous waste.

Experimental Protocol: Preparation of this compound Waste for Disposal

This protocol details the steps for collecting and preparing a typical liquid waste stream containing this compound for disposal.

Objective: To safely collect and label a liquid waste container of this compound in a methanol/water solvent.

Materials:

  • Designated glass waste bottle with screw cap.

  • Hazardous waste label.

  • Secondary containment bin.

  • Funnel (to be removed after use).

  • Personal Protective Equipment (PPE).

Procedure:

  • Preparation: In a certified chemical fume hood, place the designated glass waste bottle inside a secondary containment bin.

  • Labeling: Fill out a hazardous waste label with "Hazardous Waste," the date, your name, and the lab location. List the constituents as "Methanol (~80%), Water (~20%), this compound (<1%)". Affix the label to the bottle.

  • Waste Collection: Carefully pour the liquid waste from your experiment into the waste bottle using a funnel.

  • Sealing: Once the waste has been added, immediately remove the funnel and securely fasten the screw cap on the bottle. The container must remain closed except when adding waste.[8]

  • Storage: Store the sealed waste container in the secondary containment bin within your designated Satellite Accumulation Area.

  • Pickup: When the bottle is 90% full, complete and submit a chemical waste pickup request form to your institution's EHS department.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

TH34_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_identification Identification & Segregation cluster_containment Containment & Labeling cluster_accumulation Accumulation cluster_disposal Final Disposal Generate_Waste Generate this compound Waste Identify_Waste_Type Identify Waste Type Generate_Waste->Identify_Waste_Type Solid_Waste Solid Waste (Powder, Debris, PPE) Identify_Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, Rinsate) Identify_Waste_Type->Liquid_Waste Liquid Sharps_Waste Sharps Waste (Needles, Syringes) Identify_Waste_Type->Sharps_Waste Sharps Select_Solid_Container Select & Label Solid Waste Container Solid_Waste->Select_Solid_Container Select_Liquid_Container Select & Label Liquid Waste Container Liquid_Waste->Select_Liquid_Container Select_Sharps_Container Select & Label Sharps Container Sharps_Waste->Select_Sharps_Container Accumulate_Waste Accumulate Waste in Satellite Accumulation Area (Keep Containers Closed) Select_Solid_Container->Accumulate_Waste Select_Liquid_Container->Accumulate_Waste Select_Sharps_Container->Accumulate_Waste Check_Fill_Level Container >90% Full? Accumulate_Waste->Check_Fill_Level Check_Fill_Level->Accumulate_Waste No Request_Pickup Request EHS Pickup Check_Fill_Level->Request_Pickup Yes EHS_Disposal EHS Collects for Final Disposal Request_Pickup->EHS_Disposal

References

Essential Safety and Handling Protocols for TH34

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Personal Protective Equipment (PPE)

The selection of Personal Protective Equipment (PPE) is critical to ensure the safety of laboratory personnel when handling any chemical.[1] The appropriate level of PPE is dictated by the specific hazards of the substance, which are detailed in the SDS.[2] For an unknown or novel substance like TH34, a cautious approach is warranted, assuming a significant level of hazard until proven otherwise.

Summary of Recommended PPE for this compound

Protection TypeRecommended EquipmentRationale
Respiratory Protection Full-face or half-mask air-purifying respirator with appropriate cartridges (e.g., organic vapor).[3][4]To protect against inhalation of potentially harmful vapors, aerosols, or particulates.[1][4]
Eye and Face Protection Chemical safety goggles and a face shield.[4][5]Provides a barrier against chemical splashes, which can cause serious eye damage.[4][6]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4] Double gloving is recommended.To prevent skin contact with corrosive, toxic, or irritating substances.[4] Glove material should be selected based on chemical compatibility.
Body Protection Chemical-resistant lab coat, apron, or coveralls.[4][5]Protects the skin from splashes and contamination.[1][4]
Foot Protection Closed-toe, chemical-resistant safety footwear.[4]Protects feet from spills, splashes, and falling objects.[4]

Experimental Workflow with Integrated Safety Measures

The following diagram outlines a typical experimental workflow for handling a chemical like this compound, with critical safety and disposal steps integrated throughout the process.

Experimental workflow for handling this compound.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[7][8] All waste generated from handling this compound should be considered hazardous unless confirmed otherwise by safety professionals.

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, segregate this compound waste from other waste streams.[7] Keep solids, liquids, and sharps in separate, clearly marked containers. Incompatible wastes, such as acids and bases, must be stored in separate secondary containment.[9]

  • Containerization: Use only approved, compatible, and leak-proof containers for waste storage.[7][9] Containers should have secure, screw-on caps.[9] Do not fill liquid waste containers beyond 80% capacity to allow for expansion.[7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations.[7][8] The date of waste generation and the principal investigator's name should also be included.[8]

  • Storage: Store hazardous waste in a designated, well-ventilated, and secure area.[9] Secondary containment, capable of holding 110% of the volume of the primary container, is mandatory.[9]

  • Collection: Follow your institution's procedures for hazardous waste collection.[9] This typically involves contacting the Environmental Health & Safety (EH&S) department to schedule a pickup.[8][9]

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[10][11] The rinsate must be collected and disposed of as hazardous waste.[10] After rinsing, the container may be disposed of in regular trash after defacing the label.[11]

Logical Relationship for PPE Selection

The selection of appropriate PPE is a logical process that flows from understanding the potential hazards of a substance.

PPE_Selection_Logic cluster_Hazards Potential Hazards cluster_PPE Required PPE substance Chemical Substance (e.g., this compound) inhalation Inhalation Hazard substance->inhalation skin_contact Skin Contact Hazard substance->skin_contact eye_contact Eye Contact Hazard substance->eye_contact respirator Respirator inhalation->respirator Mitigates gloves_clothing Gloves & Protective Clothing skin_contact->gloves_clothing Mitigates goggles_shield Goggles & Face Shield eye_contact->goggles_shield Mitigates

Logical flow for determining PPE based on hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.